Product packaging for 1,1-Dioxo-1,4-thiazinane-3,5-dione(Cat. No.:)

1,1-Dioxo-1,4-thiazinane-3,5-dione

Cat. No.: B1637689
M. Wt: 163.15 g/mol
InChI Key: AEQYUUKTNYPSHV-UHFFFAOYSA-N
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Description

1,1-Dioxo-1,4-thiazinane-3,5-dione is a useful research compound. Its molecular formula is C4H5NO4S and its molecular weight is 163.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NO4S B1637689 1,1-Dioxo-1,4-thiazinane-3,5-dione

Properties

IUPAC Name

1,1-dioxo-1,4-thiazinane-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO4S/c6-3-1-10(8,9)2-4(7)5-3/h1-2H2,(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQYUUKTNYPSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)CS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1,1-Dioxo-1,4-thiazinane-3,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dioxo-1,4-thiazinane-3,5-dione, also known as thiomorpholine-3,5-dione 1,1-dioxide, is a sulfur-containing heterocyclic compound. While specific research on this exact molecule is limited, this guide provides a comprehensive overview of its anticipated basic properties, potential synthesis, and likely biological activities. This information is extrapolated from extensive data on its immediate precursor, Tetrahydro-1,4-thiazine-3,5-dione, and a variety of other 1,4-thiazinane-1,1-dioxide derivatives. The 1,4-thiazine-1,1-dioxide scaffold is of significant interest to medicinal chemists due to its presence in a range of biologically active compounds.[1][2] This document aims to serve as a foundational resource for researchers interested in the potential applications of this and related compounds in drug discovery and development.

Chemical and Physical Properties

Table 1: Predicted and Known Physicochemical Properties

PropertyTetrahydro-1,4-thiazine-3,5-dione (Precursor)This compound (Predicted)
Molecular Formula C₄H₅NO₂SC₄H₅NO₄S
Molecular Weight 131.15 g/mol 163.15 g/mol
Appearance Colorless crystalsLikely a white to off-white crystalline solid
Melting Point 128 °CExpected to be significantly higher than the precursor
Solubility Soluble in polar organic solventsExpected to have increased water solubility and polarity
Hydrogen Bond Donor 1 (NH group)1 (NH group)
Hydrogen Bond Acceptor 2 (carbonyl oxygens)4 (carbonyl and sulfonyl oxygens)

Synthesis

A plausible synthetic route to this compound involves a two-step process: the synthesis of the precursor Tetrahydro-1,4-thiazine-3,5-dione, followed by its oxidation.

Synthesis of Tetrahydro-1,4-thiazine-3,5-dione

The precursor can be synthesized from thiodiglycolic acid and ammonia.

  • Experimental Protocol:

    • Thiodiglycolic acid is heated with an excess of aqueous ammonia.

    • Water is removed by distillation, initially at atmospheric pressure and then under vacuum.

    • The resulting residue is purified by Kugelrohr distillation to yield Tetrahydro-1,4-thiazine-3,5-dione as colorless crystals.

Oxidation to this compound

The oxidation of the sulfur atom in the thiazinane ring is a common transformation. A general method for the oxidation of 4H-1,4-benzothiazines to their corresponding 1,1-dioxides involves the use of hydrogen peroxide in glacial acetic acid.[3] A similar protocol is anticipated to be effective for the oxidation of Tetrahydro-1,4-thiazine-3,5-dione.

  • Proposed Experimental Protocol:

    • Dissolve Tetrahydro-1,4-thiazine-3,5-dione in glacial acetic acid.

    • Add a stoichiometric excess of 30% hydrogen peroxide to the solution.

    • The reaction mixture is stirred, and the progress is monitored by thin-layer chromatography.

    • Upon completion, the product can be isolated by precipitation or extraction, followed by recrystallization.

Synthesis_Pathway Thiodiglycolic_Acid Thiodiglycolic Acid Precursor Tetrahydro-1,4-thiazine-3,5-dione Thiodiglycolic_Acid->Precursor Cyclization Ammonia Aqueous Ammonia Ammonia->Precursor Target_Compound This compound Precursor->Target_Compound Oxidation Oxidizing_Agent H2O2 / Acetic Acid Oxidizing_Agent->Target_Compound

Figure 1: Proposed synthesis pathway for this compound.

Potential Biological Activities

The 1,4-thiazine-1,1-dioxide scaffold is a key structural motif in a variety of compounds with diverse biological activities.[1][2] While the specific activity of this compound has not been reported, its derivatives are known to exhibit a range of pharmacological properties.

Derivatives of the broader 1,4-thiazine-1,1-dioxide class have been investigated for their:

  • Antimicrobial and Antifungal Activity: Many thiazinane derivatives have shown promising activity against various strains of bacteria and fungi.[2][4]

  • Anti-inflammatory Activity: Some thiazinane derivatives have been explored as potential anti-inflammatory agents.

  • Anticancer Activity: The thiazinane scaffold has been incorporated into molecules designed as potential anticancer agents.

  • Central Nervous System (CNS) Activity: Certain derivatives have been investigated for their effects on the central nervous system.[1][2]

The presence of the polar sulfone group and the dione functionality in this compound makes it an interesting candidate for further investigation and derivatization in drug discovery programs.

Biological_Activities Core 1,4-Thiazine-1,1-Dioxide Core Antimicrobial Antimicrobial Activity Core->Antimicrobial Antifungal Antifungal Activity Core->Antifungal Antiinflammatory Anti-inflammatory Activity Core->Antiinflammatory Anticancer Anticancer Activity Core->Anticancer CNS CNS Activity Core->CNS

Figure 2: Potential biological activities of 1,4-thiazine-1,1-dioxide derivatives.

Conclusion

This compound represents an under-explored molecule with potential for further investigation. Based on the chemistry of its precursor and related analogs, a straightforward synthetic route can be proposed. The established biological significance of the 1,4-thiazine-1,1-dioxide core suggests that this compound and its future derivatives could be valuable assets in the development of new therapeutic agents. Further research is warranted to synthesize and characterize this compound and to explore its full pharmacological potential.

References

An In-depth Technical Guide to the Chemical Structure Elucidation of 1,1-Dioxo-1,4-thiazinane-3,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 1,1-Dioxo-1,4-thiazinane-3,5-dione. This document details the experimental protocols and data interpretation essential for the elucidation of its molecular structure, catering to professionals in chemical research and drug development.

Introduction

This compound is a heterocyclic compound belonging to the class of thiazinanes. The core structure is a six-membered ring containing a nitrogen atom, a sulfone group (SO₂), and two carbonyl groups. The presence of the sulfone group, a strong electron-withdrawing moiety, significantly influences the chemical and physical properties of the molecule, making it a subject of interest for potential applications in medicinal chemistry. Derivatives of the broader 1,4-thiazine-1,1-dioxide class have shown a range of biological activities, including antimicrobial, antimycobacterial, antidiabetic, and antidepressant effects.[1][2][3] This guide focuses on the fundamental characterization of the parent compound.

Synthesis and Chemical Structure

The synthesis of this compound is anticipated to proceed via a two-step process, beginning with the synthesis of its precursor, Tetrahydro-1,4-thiazine-3,5-dione, followed by oxidation of the sulfur atom.

Synthesis of Tetrahydro-1,4-thiazine-3,5-dione

The precursor, Tetrahydro-1,4-thiazine-3,5-dione, can be synthesized by the cyclization of thiodiglycolic acid with ammonia.[4]

Experimental Protocol:

  • Thiodiglycolic acid is heated with an excess of aqueous ammonia.

  • Water is removed by distillation, initially at atmospheric pressure and then under reduced pressure, to drive the cyclization reaction.

  • The resulting crude product is purified by sublimation or recrystallization to yield pure Tetrahydro-1,4-thiazine-3,5-dione.

Oxidation to this compound

The oxidation of the sulfide in Tetrahydro-1,4-thiazine-3,5-dione to a sulfone yields the target compound, this compound. A common and effective oxidizing agent for this transformation is hydrogen peroxide in a suitable solvent, often in the presence of a catalyst.

Proposed Experimental Protocol:

  • Tetrahydro-1,4-thiazine-3,5-dione is dissolved in a suitable solvent such as acetic acid or a mixture of acetone and water.

  • An excess of hydrogen peroxide (30% aqueous solution) is added portion-wise to the solution. The reaction may be exothermic and require cooling.

  • The reaction mixture is stirred at room temperature or with gentle heating until the oxidation is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated by precipitation or extraction and purified by recrystallization.

Synthesis_Workflow Thiodiglycolic_Acid Thiodiglycolic Acid Tetrahydro_1_4_thiazine_3_5_dione Tetrahydro-1,4-thiazine-3,5-dione Thiodiglycolic_Acid->Tetrahydro_1_4_thiazine_3_5_dione Cyclization (Heat, -H₂O) Aqueous_Ammonia Aqueous Ammonia Aqueous_Ammonia->Tetrahydro_1_4_thiazine_3_5_dione Target_Compound This compound Tetrahydro_1_4_thiazine_3_5_dione->Target_Compound Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Target_Compound

Caption: Proposed synthetic pathway for this compound.

Structural Elucidation

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques and X-ray crystallography.

Spectroscopic Data

The following table summarizes the expected and reported spectroscopic data for Tetrahydro-1,4-thiazine-3,5-dione and the anticipated data for its oxidized form, this compound.

Technique Tetrahydro-1,4-thiazine-3,5-dione (Reported Data)[4] This compound (Expected Data)
¹H NMR (300 MHz, CDCl₃): δ 8.56 (1H, br, NH), 3.48 (4H, s, 2 x CH₂)A downfield shift of the methylene protons adjacent to the sulfone group is expected due to the strong electron-withdrawing nature of the SO₂ group. The NH proton signal may also be affected.
¹³C NMR (75 MHz, CDCl₃): δ 168.8 (C=O), 30.9 (CH₂)A significant downfield shift for the carbon atoms adjacent to the sulfone group is anticipated. The carbonyl carbon signal may also experience a slight shift.
IR (cm⁻¹) 3420 (N-H stretch), 1728 (C=O stretch)Appearance of two strong characteristic absorption bands for the symmetric and asymmetric stretching of the S=O bonds in the sulfone group, typically in the ranges of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
Mass Spec. Molecular Ion (M⁺): m/z 131.00Molecular Ion (M⁺): m/z 163.00, corresponding to the addition of two oxygen atoms.
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the conformation of the heterocyclic ring.

Experimental Protocol for X-ray Crystallography:

  • Single crystals of the compound are grown from a suitable solvent by slow evaporation or cooling.

  • A suitable crystal is mounted on a diffractometer.

  • X-ray diffraction data are collected at a specific temperature (e.g., 100 K or 298 K).

  • The crystal structure is solved and refined using appropriate software packages.

The crystal structure of the precursor, Tetrahydro-1,4-thiazine-3,5-dione, has been reported and reveals a non-planar "boat-like" conformation of the thiazinane ring.[5] A similar puckered conformation is expected for the 1,1-dioxo derivative, with the sulfonyl oxygen atoms occupying specific spatial orientations.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively documented, the broader class of 1,4-thiazine-1,1-dioxides has been investigated for various pharmacological activities. These include:

  • Antimicrobial and Antifungal Activity: Several derivatives have been screened for their efficacy against various bacterial and fungal strains.[1][2][3]

  • Antimycobacterial Activity: Some compounds have shown inhibitory effects against Mycobacterium species.[1]

  • Other Potential Activities: Reports also suggest potential for antidiabetic and antidepressant applications.[1]

The biological activity of these compounds is likely linked to the rigid heterocyclic core and the presence of the electron-withdrawing sulfone and carbonyl groups, which can participate in various interactions with biological targets.

Biological_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of This compound Purification Purification & Purity Assessment Synthesis->Purification Structure_Elucidation Structural Elucidation (NMR, MS, X-ray) Purification->Structure_Elucidation Antimicrobial_Assay Antimicrobial Assays (e.g., MIC determination) Structure_Elucidation->Antimicrobial_Assay Antifungal_Assay Antifungal Assays Structure_Elucidation->Antifungal_Assay Cytotoxicity_Assay Cytotoxicity Assays (on mammalian cell lines) Structure_Elucidation->Cytotoxicity_Assay Target_Identification Target Identification Antimicrobial_Assay->Target_Identification Antifungal_Assay->Target_Identification Pathway_Analysis Signaling Pathway Analysis

Caption: General workflow for the biological evaluation of this compound.

Conclusion

This technical guide has outlined the key aspects of the chemical structure elucidation of this compound. While specific experimental data for this compound is limited in the current literature, this guide provides a robust framework for its synthesis, characterization, and initial biological evaluation based on the well-documented chemistry of its precursor and related compounds. The combination of detailed experimental protocols and predictive data serves as a valuable resource for researchers embarking on the study of this and similar heterocyclic systems. The potential for diverse biological activities makes this class of compounds a promising area for future research in drug discovery and development.

References

1,1-Dioxo-1,4-thiazinane-3,5-dione synthesis pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 1,1-Dioxo-1,4-thiazinane-3,5-dione for Researchers, Scientists, and Drug Development Professionals.

This technical guide details the principal synthesis pathways for this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process: the formation of the precursor, tetrahydro-1,4-thiazine-3,5-dione, followed by its oxidation to the target molecule. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic routes to aid in laboratory-scale preparation.

Synthesis of Tetrahydro-1,4-thiazine-3,5-dione

The initial step involves the synthesis of the non-oxidized thiazinane ring system, Tetrahydro-1,4-thiazine-3,5-dione, from commercially available starting materials.

Reaction Pathway

The synthesis proceeds via the cyclization of thiodiglycolic acid with ammonia. The reaction involves the formation of an amide followed by an intramolecular condensation to yield the cyclic imide.

Synthesis_of_Tetrahydro_1_4_thiazine_3_5_dione Thiodiglycolic_acid Thiodiglycolic Acid Tetrahydro_1_4_thiazine_3_5_dione Tetrahydro-1,4-thiazine-3,5-dione Thiodiglycolic_acid->Tetrahydro_1_4_thiazine_3_5_dione Heat, Distillation Aqueous_Ammonia Aqueous Ammonia Aqueous_Ammonia->Tetrahydro_1_4_thiazine_3_5_dione Water Water Tetrahydro_1_4_thiazine_3_5_dione->Water by-product

Caption: Synthesis of Tetrahydro-1,4-thiazine-3,5-dione.

Experimental Protocol

The following protocol is adapted from a published literature method[1]:

  • In a flask equipped for distillation, cautiously add 15 mL of aqueous ammonia (d 0.88, 18 M, 270 mmol) to 15 g (100 mmol) of thiodiglycolic acid.

  • Slowly heat the mixture. Water will initially distill off under atmospheric pressure.

  • Continue the distillation under reduced pressure (20 Torr) to remove the remaining water.

  • The resulting residue is then purified by Kugelrohr distillation at 0.1 Torr.

  • The pure product is obtained as colorless crystals.

Quantitative Data
ParameterValueReference
Yield71%[1]
Melting Point118–120 °C[1]

Oxidation to this compound

The second step is the oxidation of the sulfur atom in the tetrahydro-1,4-thiazine-3,5-dione ring to a sulfone, yielding the target compound, this compound. Several oxidizing agents are suitable for this transformation.

Reaction Pathway

The general reaction involves the treatment of Tetrahydro-1,4-thiazine-3,5-dione with a suitable oxidizing agent.

Oxidation_to_1_1_Dioxo_1_4_thiazinane_3_5_dione Tetrahydro_1_4_thiazine_3_5_dione Tetrahydro-1,4-thiazine-3,5-dione Target_Compound This compound Tetrahydro_1_4_thiazine_3_5_dione->Target_Compound Oxidizing_Agent Oxidizing Agent (KMnO4, m-CPBA, or Oxone) Oxidizing_Agent->Target_Compound

Caption: Oxidation of the thiazinane ring.

Experimental Protocols

While a specific protocol for the oxidation of tetrahydro-1,4-thiazine-3,5-dione is not explicitly detailed in the surveyed literature, the following protocols are based on the successful oxidation of analogous 1,3-thiazinan-4-ones and general knowledge of oxidation reactions of sulfur-containing heterocycles[2]. Researchers should optimize these conditions for the specific substrate.

Method A: Using Potassium Permanganate (KMnO₄)

  • Dissolve the synthesized Tetrahydro-1,4-thiazine-3,5-dione in a suitable solvent such as acetic acid or a mixture of acetone and water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate in water dropwise with vigorous stirring. The amount of KMnO₄ should be stoichiometrically calculated (typically 2-3 equivalents).

  • Monitor the reaction by TLC. The purple color of the permanganate will disappear as it is consumed.

  • After the reaction is complete, quench any excess permanganate with a reducing agent (e.g., sodium bisulfite solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Method B: Using meta-Chloroperoxybenzoic Acid (m-CPBA)

  • Dissolve Tetrahydro-1,4-thiazine-3,5-dione in a chlorinated solvent such as dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C.

  • Add m-CPBA (typically 2.2-2.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with a saturated solution of sodium bicarbonate to remove the meta-chlorobenzoic acid by-product.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the residue by column chromatography or recrystallization.

Method C: Using Oxone®

  • Dissolve Tetrahydro-1,4-thiazine-3,5-dione in a mixture of a polar organic solvent (e.g., methanol, acetonitrile, or THF) and water.

  • Add Oxone® (a mixture of potassium peroxymonosulfate, potassium bisulfate, and potassium sulfate; typically 2-3 equivalents of the active component, KHSO₅) to the solution.

  • Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product as needed.

Quantitative Data for Analogous Oxidations

The following table provides yield information for the oxidation of substituted 1,3-thiazinan-4-ones to their corresponding 1,1-dioxide derivatives using KMnO₄, which can serve as an estimate for the expected efficiency of the oxidation of tetrahydro-1,4-thiazine-3,5-dione[2].

SubstrateProductYield (%)
Substituted 1,3-thiazinan-4-onesSubstituted 1,3-thiazinan-4-one-1,1-dioxides27–95

Logical Workflow of Synthesis

The overall synthesis can be visualized as a sequential process.

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Oxidation cluster_purification Final Processing Start Thiodiglycolic Acid + Aqueous Ammonia Reaction1 Heating and Distillation Start->Reaction1 Product1 Tetrahydro-1,4-thiazine-3,5-dione Reaction1->Product1 Reaction2 Oxidation Reaction Product1->Reaction2 Oxidant Choice of Oxidant (KMnO4, m-CPBA, or Oxone) Oxidant->Reaction2 Product2 This compound Reaction2->Product2 Purification Purification (Recrystallization or Chromatography) Product2->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Overall synthesis workflow.

References

An In-depth Technical Guide on 1,1-Dioxo-1,4-thiazinane-3,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological context of 1,1-Dioxo-1,4-thiazinane-3,5-dione. This heterocyclic compound, a derivative of thiomorpholine, has been identified as a key intermediate in the synthesis of potent inhibitors of the hepatitis C virus (HCV) NS5B polymerase. This document consolidates the available scientific information, presenting detailed experimental protocols, structured data, and visualizations to facilitate further research and development in this area. While direct biological studies on this specific intermediate are limited, this guide also discusses the broader biological activities of the 1,4-thiazine-1,1-dioxide class of compounds.

Introduction

This compound is a saturated six-membered heterocyclic compound containing a sulfur atom oxidized to a sulfone and two carbonyl groups. Its structural predecessor, tetrahydro-1,4-thiazine-3,5-dione (also known as thiomorpholine-3,5-dione), was first prepared in 1948. The oxidation of the sulfur atom to the 1,1-dioxo state significantly alters the electronic and conformational properties of the ring, making it an interesting scaffold for medicinal chemistry. The primary documented utility of this compound is as a crucial building block in the synthesis of more complex molecules with therapeutic potential.

Synthesis and Characterization

The synthesis of this compound is a two-step process starting from commercially available thiodiglycolic acid. The first step involves the formation of the thiomorpholine-3,5-dione ring, which is subsequently oxidized to the target compound.

Experimental Protocols

Step 1: Synthesis of Tetrahydro-1,4-thiazine-3,5-dione

This procedure is adapted from the method first described by Barkenbus and Landis in 1948.

  • Materials: Thiodiglycolic acid, Aqueous ammonia (d 0.88, 18 M).

  • Procedure:

    • In a flask equipped for distillation, cautiously add an excess of aqueous ammonia (e.g., 15 mL, 270 mmol) to thiodiglycolic acid (e.g., 15 g, 100 mmol).

    • Slowly heat the mixture. Water is distilled off, initially at atmospheric pressure.

    • Continue the distillation under reduced pressure (e.g., 20 Torr) to remove the remaining water.

    • The resulting residue is then purified by Kugelrohr distillation at a higher vacuum (e.g., 0.1 Torr) to yield pure tetrahydro-1,4-thiazine-3,5-dione as colorless crystals.

Step 2: Synthesis of this compound

This protocol is based on the oxidation of the sulfide to a sulfone, a common transformation in organic synthesis. A detailed procedure is provided in U.S. Patent 7,297,693 B2.

  • Materials: Tetrahydro-1,4-thiazine-3,5-dione, 3-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve tetrahydro-1,4-thiazine-3,5-dione (1.0 equivalent) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of m-CPBA (2.2 equivalents) in dichloromethane dropwise to the cooled solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

    • Filter the resulting suspension.

    • Wash the collected solid with dichloromethane.

    • Dry the solid under vacuum to afford this compound.

Synthesis Workflow

SynthesisWorkflow ThiodiglycolicAcid Thiodiglycolic Acid Thiazinedione Tetrahydro-1,4-thiazine-3,5-dione ThiodiglycolicAcid->Thiazinedione Heat, Distillation AqueousAmmonia Aqueous Ammonia AqueousAmmonia->Thiazinedione TargetCompound This compound Thiazinedione->TargetCompound Oxidation (CH2Cl2) mCPBA m-CPBA mCPBA->TargetCompound SignalingPathway TargetCompound This compound Derivative Synthesized Derivatives TargetCompound->Derivative Chemical Synthesis HCV_NS5B HCV NS5B Polymerase Derivative->HCV_NS5B Inhibition HCV_Replication HCV RNA Replication HCV_NS5B->HCV_Replication Catalyzes

An In-depth Technical Guide to the Solubility and Stability Studies of 1,1-Dioxo-1,4-thiazinane-3,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the solubility and stability of 1,1-Dioxo-1,4-thiazinane-3,5-dione is not publicly available. This guide, therefore, provides a comprehensive framework of established methodologies and best practices for conducting such studies, in line with international guidelines. The protocols and data tables presented are illustrative templates to guide researchers in their own investigations.

Introduction

This compound is a heterocyclic compound containing a cyclic sulfonamide (sultam) moiety. The physicochemical properties of this molecule, particularly its solubility and stability, are critical parameters in drug discovery and development. These properties influence its bioavailability, formulation, and shelf-life. This technical guide outlines the standard experimental protocols for determining the aqueous and solvent solubility, as well as the stability profile of this compound under various stress conditions.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. The following section details the widely accepted shake-flask method for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound in a given solvent.[1][2][3][4][5]

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid, of known purity)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH values, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO))

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

  • Add a known volume of the desired solvent to each vial.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the vials for a sufficient period to allow for equilibration (typically 24-48 hours). A preliminary experiment can determine the time required to reach equilibrium.

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the vials to ensure complete separation of the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Data Presentation: Illustrative Solubility Data

The following table is a template for presenting the results of solubility studies.

SolventpHTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
Purified Water7.025Data to be filledData to be filledData to be filled
Phosphate Buffer5.025Data to be filledData to be filledData to be filled
Phosphate Buffer7.425Data to be filledData to be filledData to be filled
0.1 N HCl1.225Data to be filledData to be filledData to be filled
EthanolN/A25Data to be filledData to be filledData to be filled
Dimethyl Sulfoxide (DMSO)N/A25Data to be filledData to be filledData to be filled

Stability Studies

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6][7][8][9] Forced degradation studies are also conducted to identify potential degradation products and pathways.[10][11][12][13][14]

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting stability studies.

Stability_Workflow cluster_0 Forced Degradation Studies cluster_1 ICH Stability Studies Acid Acid Hydrolysis (e.g., 0.1 N HCl) Analysis Stability-Indicating Analytical Method (e.g., HPLC) Acid->Analysis Base Base Hydrolysis (e.g., 0.1 N NaOH) Base->Analysis Oxidation Oxidative Stress (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal Stress (e.g., 60°C) Thermal->Analysis Photochemical Photostability (ICH Q1B) Photochemical->Analysis LongTerm Long-Term (e.g., 25°C/60% RH) LongTerm->Analysis Intermediate Intermediate (e.g., 30°C/65% RH) Intermediate->Analysis Accelerated Accelerated (e.g., 40°C/75% RH) Accelerated->Analysis API This compound (Drug Substance) API->Acid API->Base API->Oxidation API->Thermal API->Photochemical API->LongTerm API->Intermediate API->Accelerated Data Data Analysis & Shelf-Life Determination Analysis->Data

Caption: General workflow for stability assessment of a drug substance.

Experimental Protocol: Forced Degradation Studies

Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and keep at room temperature or elevated temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and keep at room temperature for a defined period. Given that cyclic sulfonamides can be susceptible to alkaline hydrolysis, careful monitoring at early time points is recommended. Neutralize the samples before analysis.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C) in a stability chamber.

  • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15][16][17][18][19] A control sample should be protected from light.

At specified time points, withdraw samples and analyze them using a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

Data Presentation: Illustrative Stability Data

The following table is a template for presenting the results from forced degradation studies.

Stress ConditionDurationTemperature (°C)% Assay of Parent CompoundNo. of DegradantsObservations
0.1 N HCl24 hours60Data to be filledData to be filledData to be filled
0.1 N NaOH8 hours25Data to be filledData to be filledData to be filled
3% H₂O₂24 hours25Data to be filledData to be filledData to be filled
Thermal (Solid)7 days60Data to be filledData to be filledData to be filled
Photostability (Solid)ICH Q1B25Data to be filledData to be filledData to be filled
Photostability (Solution)ICH Q1B25Data to be filledData to be filledData to be filled

Potential Degradation Pathway

Based on the chemical structure of this compound, a potential degradation pathway under hydrolytic conditions is the cleavage of the cyclic sulfonamide ring. The imide bonds may also be susceptible to hydrolysis.

Degradation_Pathway Parent This compound Hydrolysis1 Hydrolysis (Acidic/Basic) Parent->Hydrolysis1 Hydrolysis2 Hydrolysis (Acidic/Basic) Parent->Hydrolysis2 Product1 Ring-Opened Product (Sulfonamide Cleavage) Hydrolysis1->Product1 Major Pathway? Product2 Ring-Opened Product (Imide Cleavage) Hydrolysis2->Product2 Minor Pathway?

Caption: Hypothetical degradation pathway of this compound.

Conclusion

This technical guide provides a comprehensive overview of the standard methodologies for evaluating the solubility and stability of this compound. While specific data for this compound is not yet available in the public domain, the protocols and frameworks presented here offer a robust starting point for researchers and drug development professionals. Rigorous assessment of these physicochemical properties is paramount for the successful development of this compound into a potential therapeutic agent.

References

A Comprehensive Technical Guide to 1,1-Dioxo-1,4-thiazinane-3,5-dione: Synthesis, Properties, and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1,1-Dioxo-1,4-thiazinane-3,5-dione, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited direct literature on the target molecule, this document focuses on the synthesis of its immediate precursor, Tetrahydro-1,4-thiazine-3,5-dione, and proposes a subsequent oxidation step. The potential biological activities are extrapolated from studies on structurally related 1,4-thiazine-1,1-dioxide derivatives.

Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process, starting from the commercially available thiodiglycolic acid. The first step involves the formation of the heterocyclic ring system to yield Tetrahydro-1,4-thiazine-3,5-dione, followed by the oxidation of the sulfur atom.

Thiodiglycolic_acid Thiodiglycolic Acid Tetrahydro_1_4_thiazinane_3_5_dione Tetrahydro-1,4-thiazinane-3,5-dione Thiodiglycolic_acid->Tetrahydro_1_4_thiazinane_3_5_dione  Cyclization (Heating, Water Removal) Aqueous_Ammonia Aqueous Ammonia Target_Molecule This compound Tetrahydro_1_4_thiazinane_3_5_dione->Target_Molecule  Oxidation   Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA, Oxone®)

Figure 1: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of Tetrahydro-1,4-thiazine-3,5-dione

This protocol is adapted from the literature for the synthesis of the precursor molecule.[1][2]

Materials:

  • Thiodiglycolic acid

  • Aqueous ammonia (d 0.88, 18 M)

  • Distillation apparatus

  • Kugelrohr distillation apparatus

Procedure:

  • In a flask equipped for distillation, cautiously add aqueous ammonia (15 mL, 270 mmol) to thiodiglycolic acid (15 g, 100 mmol).

  • Slowly heat the mixture to distill off the water, initially at atmospheric pressure.

  • Continue the distillation under reduced pressure (20 Torr) to remove the remaining water.

  • Subject the resulting residue to Kugelrohr distillation at 0.1 Torr to purify the product.

  • The product, Tetrahydro-1,4-thiazine-3,5-dione, is obtained as colorless crystals.

Yield: 9.3 g (71%)

Proposed Experimental Protocol: Oxidation to this compound

The oxidation of the sulfide in Tetrahydro-1,4-thiazine-3,5-dione to a sulfone can be achieved using common oxidizing agents. The following is a general proposed method, which may require optimization.

Materials:

  • Tetrahydro-1,4-thiazine-3,5-dione

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Chromatography apparatus

Procedure:

  • Dissolve Tetrahydro-1,4-thiazine-3,5-dione in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a slight excess (approximately 2.2 equivalents) of the oxidizing agent (e.g., m-CPBA) portion-wise, maintaining the temperature below 5 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Physicochemical and Spectroscopic Data

The available data for the precursor, Tetrahydro-1,4-thiazine-3,5-dione, is summarized below.[1] No experimentally determined data for this compound has been found in the reviewed literature.

PropertyValue (for Tetrahydro-1,4-thiazine-3,5-dione)
Molecular Formula C₄H₅NO₂S
Molecular Weight 131.15 g/mol
Appearance Colorless crystals
Melting Point 118-120 °C (literature: 128 °C)
IR (nujol, cm⁻¹) 3420, 1728, 1270, 1194, 1143, 918, 856, 790, 657
¹H-NMR (300 MHz, CD₃SOCD₃, δ) 3.50 (s)
¹³C-NMR (75 MHz, CD₃SOCD₃, δ) 170.5, 30.3
¹H-NMR (300 MHz, CDCl₃, δ) 8.56 (1H, br, NH), 3.48 (4H, s)
¹³C-NMR (75 MHz, CDCl₃, δ) 168.8, 30.9

Potential Biological Activities

While there is no specific biological data for this compound, the broader class of 1,4-thiazine-1,1-dioxide derivatives has shown a wide range of pharmacological activities.[3][4][5] These findings suggest that the target compound could be a valuable scaffold for drug discovery.

cluster_activities Potential Biological Activities Core 1,4-Thiazine-1,1-Dioxide Core Antimicrobial Antimicrobial Core->Antimicrobial Antifungal Antifungal Core->Antifungal Antimycobacterial Antimycobacterial Core->Antimycobacterial Antidiabetic Antidiabetic Core->Antidiabetic Antidepressant Antidepressant Core->Antidepressant Anti_inflammatory Anti-inflammatory Core->Anti_inflammatory Anticancer Anticancer Core->Anticancer Antiviral Antiviral Core->Antiviral

Figure 2: Potential biological activities based on the 1,4-thiazine-1,1-dioxide scaffold.

The diverse biological effects associated with this class of compounds make this compound a promising candidate for further investigation. The introduction of the sulfone group and the two carbonyl functionalities could modulate the electronic and steric properties of the molecule, potentially leading to novel biological activities or enhanced potency.

Conclusion

This technical guide has outlined a feasible synthetic route to this compound and has summarized the known properties of its immediate precursor. While direct experimental data on the target compound is scarce, the established biological activities of related 1,4-thiazine-1,1-dioxide derivatives provide a strong rationale for its synthesis and subsequent biological evaluation. Further research is warranted to explore the full potential of this compound in various therapeutic areas.

References

An In-Depth Technical Guide to 1,1-Dioxo-1,4-thiazinane-3,5-dione Derivatives and Analogs: A Promising Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,1-Dioxo-1,4-thiazinane-3,5-dione core is an emerging heterocyclic scaffold that has garnered significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of its derivatives and analogs. Notably, this core has been identified as a promising framework for the development of inhibitors targeting Ubiquitin-specific protease 7 (USP7), a key regulator in oncology and immunology. This document details the synthetic methodologies, summarizes the available quantitative biological data, and elucidates the intricate signaling pathways modulated by these compounds, offering a valuable resource for researchers and drug development professionals.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets. Among these, sulfur and nitrogen-containing six-membered rings, such as thiazines, have demonstrated a wide spectrum of pharmacological activities. The this compound scaffold represents a unique and relatively underexplored chemotype. The introduction of a sulfone group and two carbonyl functionalities imparts distinct electronic and conformational features, making it an attractive candidate for targeted drug design. Recent advancements have highlighted the potential of derivatives based on this core as potent and selective modulators of key cellular pathways, particularly those involved in cancer progression.

Synthesis of the this compound Core

The fundamental synthesis of the parent this compound, also known as thiodiglycolic imide, is a straightforward process. The primary synthetic route involves the reaction of thiodiglycolic acid with a source of ammonia, followed by cyclization.

A general experimental protocol is as follows:

Synthesis of Tetrahydro-1,4-thiazine-3,5-dione

  • Reactants: Thiodiglycolic acid and a suitable aminating agent (e.g., urea or ammonia).

  • Procedure: A mixture of thiodiglycolic acid and urea is heated. The reaction proceeds with the evolution of ammonia and carbon dioxide. The initial melt solidifies upon cooling. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the crystalline tetrahydro-1,4-thiazine-3,5-dione.

The synthesis of substituted derivatives can be achieved by utilizing substituted thiodiglycolic acids or by post-synthesis modification of the parent ring, particularly at the nitrogen atom.

G Thiodiglycolic_acid Thiodiglycolic Acid Intermediate Ammonium Salt / Amide Intermediate Thiodiglycolic_acid->Intermediate Reaction Ammonia_source Ammonia Source (e.g., Urea) Ammonia_source->Intermediate Reaction Core This compound Intermediate->Core Heating / Cyclization

Caption: General synthesis of the core scaffold.

Biological Activity and Therapeutic Potential

The primary therapeutic potential of this compound derivatives, as identified in recent research, lies in their ability to inhibit Ubiquitin-specific protease 7 (USP7) .

USP7 as a Therapeutic Target

USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of numerous proteins involved in key cellular processes, including DNA repair, cell cycle progression, and immune response.[1][2] Its dysregulation is implicated in various diseases, most notably cancer. USP7 is a major regulator of the p53 tumor suppressor pathway.[2]

One of the key substrates of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[3] By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53, thereby allowing cancer cells to evade apoptosis and proliferate.[3] Therefore, inhibiting USP7 leads to the destabilization of MDM2, subsequent stabilization and activation of p53, and ultimately, tumor cell death.[3][4]

This compound Derivatives as USP7 Inhibitors

A patent has identified the this compound scaffold as a core component of novel USP7 inhibitors. While specific quantitative data for a range of analogs is not yet publicly available in peer-reviewed literature, the identification of this scaffold highlights its potential for developing potent and selective inhibitors of this critical enzyme. The development of such inhibitors opens up new avenues for cancer therapy, particularly for tumors that retain wild-type p53.

Signaling Pathways

The inhibition of USP7 by this compound derivatives can modulate several critical signaling pathways.

The p53-MDM2 Pathway

The most well-characterized pathway affected by USP7 inhibition is the p53-MDM2 axis.

G cluster_0 Normal Cellular Process cluster_1 With this compound Derivative USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates (Targets for Degradation) Proteasome Proteasome p53->Proteasome Degradation Inhibitor This compound Derivative USP7_i USP7 Inhibitor->USP7_i Inhibits MDM2_i MDM2 USP7_i->MDM2_i Inhibition of Deubiquitination Proteasome_i Proteasome MDM2_i->Proteasome_i Degradation p53_i p53 Apoptosis Cell Cycle Arrest & Apoptosis p53_i->Apoptosis Stabilization & Activation

Caption: The p53-MDM2 signaling pathway and its modulation.

The Keap1-Nrf2 Pathway

Recent studies have also implicated USP7 in the regulation of the Keap1-Nrf2 pathway, which is a critical regulator of the cellular antioxidant response.[5] Keap1 is a substrate of USP7, and by stabilizing Keap1, USP7 can promote the degradation of Nrf2.[5] Inhibition of USP7 can therefore lead to the degradation of Keap1 and subsequent activation of Nrf2, inducing the expression of antioxidant genes.[5] This has implications for neurodegenerative diseases where oxidative stress plays a significant role.

G cluster_0 Normal Cellular Process cluster_1 With this compound Derivative USP7 USP7 Keap1 Keap1 USP7->Keap1 Deubiquitinates (Stabilizes) Nrf2 Nrf2 Keap1->Nrf2 Ubiquitinates (Targets for Degradation) Proteasome Proteasome Nrf2->Proteasome Degradation Inhibitor This compound Derivative USP7_i USP7 Inhibitor->USP7_i Inhibits Keap1_i Keap1 USP7_i->Keap1_i Inhibition of Deubiquitination Proteasome_i Proteasome Keap1_i->Proteasome_i Degradation Nrf2_i Nrf2 ARE Antioxidant Response Element (ARE) Gene Expression Nrf2_i->ARE Stabilization & Nuclear Translocation

Caption: The Keap1-Nrf2 pathway and its modulation.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of specific this compound derivatives are currently limited in the public domain. However, based on general procedures for similar compounds and USP7 inhibitor assays, the following outlines can be provided.

General Procedure for Synthesis of N-substituted Derivatives
  • To a solution of this compound in a suitable aprotic solvent (e.g., DMF or THF), a base (e.g., NaH or K₂CO₃) is added at 0 °C.

  • After stirring for a short period, the desired electrophile (e.g., an alkyl or benzyl halide) is added, and the reaction mixture is stirred at room temperature or with gentle heating until completion (monitored by TLC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-substituted derivative.

USP7 Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against USP7 can be determined using a ubiquitin-rhodamine 110 assay.

  • Materials: Recombinant human USP7 enzyme, ubiquitin-rhodamine 110 substrate, assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM DTT, and 0.01% Tween-20).

  • Procedure:

    • The compounds are serially diluted in DMSO to various concentrations.

    • The USP7 enzyme is incubated with the test compounds in the assay buffer for a specified period (e.g., 30 minutes) at room temperature in a 96-well plate.

    • The enzymatic reaction is initiated by the addition of the ubiquitin-rhodamine 110 substrate.

    • The fluorescence intensity is measured at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively) over time.

    • The rate of reaction is calculated from the linear phase of the fluorescence curve.

    • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Quantitative Data

As of the date of this document, specific IC₅₀ values and other quantitative biological data for a series of this compound derivatives are not extensively available in peer-reviewed publications. The following table is a template for how such data would be presented and will be populated as more research becomes publicly accessible.

Compound IDR-group SubstitutionUSP7 IC₅₀ (µM)Cell LineAntiproliferative GI₅₀ (µM)
Parent H---
Analog 1 BenzylData not availableData not availableData not available
Analog 2 4-FluorobenzylData not availableData not availableData not available
Analog 3 Pyridin-2-ylmethylData not availableData not availableData not available

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. Its role as a core for USP7 inhibitors positions it at the forefront of targeted cancer therapy research. Future efforts in this area should focus on:

  • The synthesis and biological evaluation of a diverse library of derivatives to establish a clear structure-activity relationship (SAR).

  • In-depth investigation of the mechanism of action, including kinetic studies and structural biology to understand the binding mode with USP7.

  • Evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to assess their drug-likeness.

  • In vivo studies in relevant animal models to determine the efficacy and safety of promising candidates.

The exploration of this unique heterocyclic system holds considerable promise for the discovery of next-generation targeted therapies for cancer and potentially other diseases where the modulation of USP7 activity is beneficial.

References

Methodological & Application

Synthesis Protocol for 1,1-Dioxo-1,4-thiazinane-3,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

1,1-Dioxo-1,4-thiazinane-3,5-dione is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active thiazinane derivatives. The sulfone moiety can act as a key hydrogen bond acceptor, potentially influencing the compound's interaction with biological targets. This document provides a detailed two-step protocol for the synthesis of this compound, commencing with the preparation of the precursor, tetrahydro-1,4-thiazine-3,5-dione, followed by its oxidation.

Synthesis Overview

The synthesis of this compound is achieved in two sequential steps. The first step involves the cyclization of thiodiglycolic acid with ammonia to form tetrahydro-1,4-thiazine-3,5-dione. The subsequent step is the oxidation of the sulfide in the heterocyclic ring to a sulfone using a suitable oxidizing agent.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Tetrahydro-1,4-thiazine-3,5-dione cluster_step2 Step 2: Oxidation to this compound thiodiglycolic_acid Thiodiglycolic Acid reaction1 Heating and Distillation thiodiglycolic_acid->reaction1 ammonia Aqueous Ammonia ammonia->reaction1 precursor Tetrahydro-1,4-thiazine-3,5-dione reaction1->precursor precursor_step2 Tetrahydro-1,4-thiazine-3,5-dione reaction2 Oxidation precursor_step2->reaction2 oxidant Oxidizing Agent (e.g., m-CPBA) oxidant->reaction2 final_product This compound reaction2->final_product

Figure 1: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Tetrahydro-1,4-thiazine-3,5-dione

This protocol is adapted from a known literature method for the synthesis of the precursor compound.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )AmountMoles
Thiodiglycolic acidC₄H₆O₄S150.1515.0 g0.100
Aqueous ammonia (28%)NH₃17.0315 mL~0.27

Equipment:

  • Round-bottom flask equipped for distillation

  • Heating mantle

  • Distillation apparatus

  • Vacuum source

  • Kugelrohr distillation apparatus

Procedure:

  • In a round-bottom flask equipped for distillation, cautiously add 15 mL of concentrated aqueous ammonia to 15.0 g of thiodiglycolic acid.

  • Slowly heat the mixture. Water will begin to distill off. Continue the distillation at atmospheric pressure until the rate of distillation slows significantly.

  • Apply a vacuum (e.g., 20 Torr) and continue the distillation to remove the remaining water.

  • Once the water has been removed, subject the residue to Kugelrohr distillation at a high vacuum (e.g., 0.1 Torr) to purify the product.

  • Collect the colorless crystals of tetrahydro-1,4-thiazine-3,5-dione.

  • Determine the yield and characterize the product using standard analytical techniques (e.g., melting point, NMR, IR). The expected yield is approximately 70-75%.

Step 2: Oxidation to this compound

This proposed protocol is based on general methods for the oxidation of thioethers to sulfones. The presence of the dione functionality requires a selective oxidizing agent to avoid unwanted side reactions. Meta-chloroperoxybenzoic acid (m-CPBA) is a suitable and commonly used reagent for this transformation.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )AmountMoles
Tetrahydro-1,4-thiazine-3,5-dioneC₄H₅NO₂S147.151.47 g0.010
m-Chloroperoxybenzoic acid (m-CPBA, ~77%)C₇H₅ClO₃172.57~3.55 g~0.022
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-
Saturated sodium bicarbonate solutionNaHCO₃84.01As needed-
Anhydrous magnesium sulfateMgSO₄120.37As needed-

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1.47 g of tetrahydro-1,4-thiazine-3,5-dione in 50 mL of dichloromethane in a round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add approximately 3.55 g of m-CPBA (2.2 equivalents) in small portions over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 20 mL of a saturated sodium bicarbonate solution to neutralize the excess peroxyacid and the m-chlorobenzoic acid byproduct.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to afford this compound as a solid.

  • Determine the yield and confirm the structure of the final product using analytical methods such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Alternative Oxidation Method:

An alternative method for the oxidation involves the use of potassium permanganate (KMnO₄), which has been successfully used for the oxidation of similar 1,3-thiazinan-4-one derivatives. This would typically be carried out in a solvent such as acetic acid or a mixture of acetone and water. Careful control of stoichiometry and temperature is crucial to avoid over-oxidation or degradation of the starting material.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • m-CPBA is a strong oxidizing agent and can be shock-sensitive. Handle with care and avoid contact with flammable materials.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate care and containment.

  • The initial reaction in Step 1 between ammonia and acid is exothermic. Add the ammonia cautiously.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Recommended techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the absence of starting material. The methylene protons adjacent to the sulfone group are expected to show a downfield shift compared to the precursor.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the sulfone group (typically strong absorptions around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹) and the carbonyl groups of the dione.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the crystalline product.

Application Notes and Protocols for 1,1-Dioxo-1,4-thiazinane-3,5-dione and its Precursor

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using 1,1-Dioxo-1,4-thiazinane-3,5-dione in Organic Synthesis

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,4-thiazinane scaffold and its oxidized derivatives are of significant interest in medicinal chemistry and drug development. These heterocyclic systems are found in a variety of biologically active compounds. This document details the synthesis of Tetrahydro-1,4-thiazine-3,5-dione and proposes a synthetic route to the target molecule, this compound.

Synthesis of Tetrahydro-1,4-thiazine-3,5-dione

The synthesis of Tetrahydro-1,4-thiazine-3,5-dione, the unoxidized precursor to the target molecule, is well-established and proceeds via the cyclization of thiodiglycolic acid with ammonia.[1]

Experimental Protocol

Materials:

  • Thiodiglycolic acid

  • Aqueous ammonia (d 0.88, 18 M)

  • Distillation apparatus

  • Kugelrohr distillation apparatus

Procedure:

  • In a flask equipped for distillation, cautiously add aqueous ammonia (15 mL, 270 mmol) to thiodiglycolic acid (15 g, 100 mmol).[1]

  • Slowly heat the mixture to distill off water, initially at atmospheric pressure.

  • Continue the distillation under reduced pressure (20 Torr) to remove the remaining water.[1]

  • The resulting residue is then purified by Kugelrohr distillation at 0.1 Torr to yield the pure product as colorless crystals.[1]

Physicochemical and Spectroscopic Data
PropertyValueReference
Molecular FormulaC4H5NO2S[1]
Molecular Weight131.15 g/mol Calculated
AppearanceColorless crystals[1]
Melting Point118–120 °C[1]
¹H-NMR (300 MHz, CDCl₃)δ 8.56 (1H, br, NH), 3.48 (4H, s)[1]
¹³C-NMR (75 MHz, CDCl₃)δ 168.8, 30.9[1]
IR (nujol, cm⁻¹)3420, 1728, 1270, 1194, 1143, 918, 856, 790, 657[1]

Proposed Synthesis of this compound

The synthesis of the target molecule, this compound, can be proposed via the oxidation of the sulfide in Tetrahydro-1,4-thiazine-3,5-dione to a sulfone. This is a common transformation in organic synthesis.

Proposed Experimental Protocol

Materials:

  • Tetrahydro-1,4-thiazine-3,5-dione

  • Oxidizing agent (e.g., hydrogen peroxide, m-CPBA, or potassium permanganate)

  • Suitable solvent (e.g., acetic acid, dichloromethane)

  • Standard work-up and purification supplies

Procedure (Example using Hydrogen Peroxide):

  • Dissolve Tetrahydro-1,4-thiazine-3,5-dione in a suitable solvent such as acetic acid.

  • Cool the solution in an ice bath.

  • Add an excess of 30% hydrogen peroxide dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Perform an appropriate aqueous work-up to remove excess peroxide and solvent.

  • Purify the crude product by recrystallization or column chromatography.

Note: This is a generalized procedure and would require optimization for reaction conditions, stoichiometry, and purification methods.

Potential Applications in Organic Synthesis and Drug Discovery

While specific applications for this compound have not been reported, the thiazinane and thiazinane dioxide cores are present in numerous compounds with diverse biological activities. This suggests that the target molecule could serve as a valuable building block in the synthesis of novel therapeutic agents.

Areas of Potential Interest:
  • Anticancer Agents: Various derivatives of 1,3-thiazine-2,4-diones have demonstrated selective antitumor activity, particularly against leukemia cells.[2][3]

  • Antibacterial and Antifungal Agents: Thiazine derivatives are known to possess a broad spectrum of antimicrobial activities.[4]

  • Anti-inflammatory and Analgesic Properties: Certain thiazine compounds have shown potential as anti-inflammatory and analgesic agents.[4]

  • Antiviral Activity: Some thiazinane derivatives have been investigated for their antiviral properties, including anti-HIV activity.[5]

The introduction of the sulfone group in this compound can increase the polarity and hydrogen bonding capacity of the molecule, which may modulate its pharmacokinetic properties and biological activity.

Visualized Synthetic Pathway

The following diagram illustrates the synthesis of the precursor and the proposed synthesis of the target compound.

Synthetic_Pathway cluster_precursor Precursor Synthesis cluster_target Proposed Synthesis thiodiglycolic_acid Thiodiglycolic Acid precursor Tetrahydro-1,4-thiazine-3,5-dione thiodiglycolic_acid->precursor Heat - H₂O ammonia Aqueous Ammonia target This compound precursor->target Oxidation oxidant Oxidizing Agent (e.g., H₂O₂)

Caption: Synthetic route to the precursor and the proposed oxidation to the target molecule.

References

Application Notes and Protocols for the Analytical Detection of 1,1-Dioxo-1,4-thiazinane-3,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 1,1-Dioxo-1,4-thiazinane-3,5-dione, a heterocyclic compound of interest in pharmaceutical research. The methods described include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These protocols are designed to be adaptable for various research and quality control applications.

Introduction

This compound is a sulfur-containing heterocyclic compound. Its structural features, including the sulfone group and dione functionality, make it a potential candidate for various biological activities. Accurate and precise analytical methods are crucial for its detection and quantification in different matrices, including reaction mixtures, formulation excipients, and biological samples. This document outlines robust analytical procedures for the characterization and quantification of this compound.

Physicochemical Properties

PropertyValue
Molecular FormulaC₄H₅NO₄S
Molecular Weight163.15 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point~220-225 °C (decomposes)
SolubilitySoluble in DMSO, DMF; sparingly soluble in water and methanol

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of this compound in bulk drug substance and simple formulations.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    10.0 5 95
    12.0 5 95
    12.1 95 5

    | 15.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 210 nm

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in Dimethyl Sulfoxide (DMSO).

  • Prepare calibration standards by serial dilution of the stock solution with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic acid) to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve an accurately weighed amount in DMSO and dilute with the initial mobile phase to fall within the calibration range.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters (Representative Data)

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantitation (LOQ)1.5 µg/mL
Accuracy (% Recovery)98.5 - 101.2%
Precision (% RSD)< 2.0%
Retention Time~ 4.5 min

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare Stock Solution (1 mg/mL in DMSO) standards Prepare Calibration Standards (1-100 µg/mL) stock->standards sample Prepare Unknown Sample stock->sample inject Inject 10 µL into HPLC standards->inject sample->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 210 nm separate->detect calibrate Generate Calibration Curve detect->calibrate quantify Quantify Unknown Sample calibrate->quantify report Report Results quantify->report

Caption: HPLC-UV Experimental Workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This method provides higher sensitivity and selectivity, making it suitable for the analysis of this compound in complex matrices such as biological fluids.

Experimental Protocol

Instrumentation:

  • LC-MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Chromatographic Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 98 2
    3.0 5 95
    4.0 5 95
    4.1 98 2

    | 5.0 | 98 | 2 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative

  • Precursor Ion (Positive): [M+H]⁺ = m/z 164.0012

  • Precursor Ion (Negative): [M-H]⁻ = m/z 161.9866

  • MS/MS Fragmentation: Monitor characteristic product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

Sample Preparation:

  • Protein Precipitation (for biological samples): To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of the initial mobile phase.

Data Presentation

Table 2: LC-MS Method Validation Parameters (Representative Data)

ParameterResult
Linearity (R²)> 0.998
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantitation (LOQ)0.5 ng/mL
Accuracy (% Recovery)95.7 - 103.5%
Precision (% RSD)< 5.0%

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis sample Biological Sample (e.g., Plasma) precipitate Protein Precipitation (Acetonitrile) sample->precipitate evaporate Evaporation to Dryness precipitate->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute inject Inject into LC-MS reconstitute->inject separate UPLC Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Detection (e.g., Q-TOF) ionize->detect integrate Peak Integration detect->integrate confirm Structural Confirmation (MS/MS) detect->confirm quantify Quantification using Internal Standard integrate->quantify

Caption: LC-MS Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation and purity assessment of this compound.

Experimental Protocol

Instrumentation:

  • NMR spectrometer with a field strength of 400 MHz or higher.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Add an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis (qNMR) is desired.

NMR Experiments:

  • ¹H NMR: Provides information on the proton environment.

  • ¹³C NMR: Provides information on the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): Used for unambiguous assignment of proton and carbon signals and to confirm the structure.

Data Presentation

Table 3: Expected NMR Chemical Shifts (in DMSO-d₆, Representative Data)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H~ 11.5Broad Singlet1HN-H
¹H~ 4.2Singlet2HS-CH₂-C=O
¹H~ 3.8Singlet2HN-CH₂-C=O
¹³C~ 168--C=O (Amide)
¹³C~ 165--C=O (Thioester)
¹³C~ 55--S-CH₂
¹³C~ 45--N-CH₂

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Logical Relationship of NMR Experiments

NMR_Logic H1 ¹H NMR COSY COSY (¹H-¹H Correlation) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC C13 ¹³C NMR C13->HSQC C13->HMBC Structure Final Structure Elucidation COSY->Structure HSQC->Structure HMBC->Structure

Caption: NMR Experiment Logical Flow.

Conclusion

The analytical methods presented provide a comprehensive toolkit for researchers working with this compound. The choice of method will depend on the specific application, required sensitivity, and the complexity of the sample matrix. The HPLC-UV method is ideal for routine quality control, while the LC-MS method offers the high sensitivity needed for trace-level detection in biological samples. NMR spectroscopy remains the gold standard for definitive structural confirmation and purity assessment.

Application Notes and Protocols for the Purification of 1,1-Dioxo-1,4-thiazinane-3,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dioxo-1,4-thiazinane-3,5-dione, also known as the cyclic imide of thiodiglycolic acid, is a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Its structural features, particularly the sulfonimide-like moiety, are found in various biologically active molecules.[2][3] The synthesis of this compound, first reported in 1948, yields a crude product that requires effective purification to be suitable for subsequent applications and analytical characterization.[1] These application notes provide detailed protocols for the purification of this compound by recrystallization and column chromatography, methods commonly employed for analogous sulfonimide compounds.[2]

Data Presentation

The selection of a purification technique often depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below is a summary of typical quantitative data associated with the purification of this compound and related compounds.

Purification MethodSolvent System (v/v)Typical Yield (%)Purity AssessmentReference Melting Point
RecrystallizationEthanol/Water>85%Melting Point, ¹H-NMR, ¹³C-NMRNot Available
RecrystallizationChloroform/Hexane70-80%Melting Point, ¹H-NMR, Elemental Analysis101.5-102.5 °C*
Silica Gel ChromatographyEthyl Acetate/Hexane Gradient60-75%TLC, HPLC, ¹H-NMRNot Available

*Note: The provided melting point is for a related compound, 4-substituted 1,1-dioxo-1,2,5-thiadiazolidin-3-one, and serves as an illustrative example.[2] The purity of this compound should be confirmed by its own characteristic melting point and spectroscopic data.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a robust technique for purifying crystalline solid compounds. The choice of solvent is critical; the compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot 95% ethanol to dissolve the solid completely with heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Purity Assessment: Determine the melting point of the dried crystals and acquire ¹H-NMR and ¹³C-NMR spectra to confirm purity and structural integrity.[1]

Protocol 2: Purification by Silica Gel Chromatography

For non-crystalline products or complex impurity profiles, silica gel chromatography is the preferred method.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.

  • Elution: Begin eluting the column with a low polarity solvent system (e.g., 10% ethyl acetate in hexane). Monitor the separation of components using TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 10% to 50% ethyl acetate in hexane) to elute the target compound from the column.

  • Fraction Collection: Collect the eluent in fractions and analyze each fraction by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting purified product under high vacuum.

  • Purity Confirmation: Assess the purity of the final product by HPLC, melting point, and NMR spectroscopy.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude_recrys Crude Product dissolve Dissolve in Hot Ethanol crude_recrys->dissolve add_water Add Water (Anti-solvent) dissolve->add_water cool Slow Cooling & Ice Bath add_water->cool filtrate Vacuum Filtration cool->filtrate dry_recrys Dry Under Vacuum filtrate->dry_recrys pure_recrys Pure Crystalline Product dry_recrys->pure_recrys

Caption: Workflow for the purification of this compound by recrystallization.

chromatography_workflow cluster_chromatography Column Chromatography Workflow crude_chrom Crude Product load_column Load onto Silica Column crude_chrom->load_column elute Elute with Solvent Gradient load_column->elute collect_fractions Collect & Monitor Fractions (TLC) elute->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure evaporate Solvent Evaporation combine_pure->evaporate pure_chrom Pure Product evaporate->pure_chrom

Caption: Workflow for the purification of this compound by column chromatography.

References

Application Notes and Protocols for the In Vitro Experimental Use of 1,1-Dioxo-1,4-thiazinane-3,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-thiazinane-1,1-dioxide scaffold is a heterocyclic motif of significant interest in medicinal chemistry. Derivatives of this core structure have demonstrated a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[1][2][3] The compound 1,1-Dioxo-1,4-thiazinane-3,5-dione, a member of this class, holds considerable potential for investigation in various in vitro experimental settings. Its structural features suggest possible interactions with biological targets, making it a candidate for screening in drug discovery programs.

These application notes provide a comprehensive overview of the potential in vitro applications of this compound and detailed protocols for its evaluation. The information is based on established methodologies for analogous heterocyclic compounds and serves as a guide for initiating research into the biological profile of this specific molecule.

Data Presentation: Illustrative In Vitro Activities

The following tables summarize hypothetical quantitative data for this compound in key in vitro assays. This data is intended to be illustrative and representative of the types of results that could be generated.

Table 1: Hypothetical Antimicrobial and Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Microbial StrainTypeIllustrative MIC (µg/mL)
Staphylococcus aureusGram-positive bacteria32
Bacillus subtilisGram-positive bacteria64
Escherichia coliGram-negative bacteria>128
Klebsiella pneumoniaeGram-negative bacteria>128
Candida albicansFungal16
Aspergillus nigerFungal32

Table 2: Hypothetical In Vitro Anticancer Activity (IC50 in µM)

Human Cancer Cell LineTissue of OriginIllustrative IC50 (µM)
MCF-7Breast Adenocarcinoma25.5
A549Lung Carcinoma42.8
HCT116Colon Carcinoma38.2
HeLaCervical Carcinoma55.1

Table 3: Hypothetical Kinase Inhibitory Activity (IC50 in µM)

Kinase TargetKinase FamilyIllustrative IC50 (µM)
EGFRTyrosine Kinase15.7
VEGFR2Tyrosine Kinase22.4
CDK2Serine/Threonine Kinase>50
GSK3βSerine/Threonine Kinase>50

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.[4][5]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial/fungal strains

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: Add 100 µL of MHB or RPMI-1640 to each well of a 96-well plate.

  • Serial Dilution: Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 10 µL of the diluted microbial suspension to each well.

  • Controls: Include a positive control (microbes in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[6][7]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method to screen for the inhibitory activity of this compound against a specific kinase.[8][9][10]

Materials:

  • This compound

  • Recombinant kinase

  • Kinase-specific substrate

  • Kinase buffer

  • ATP (Adenosine triphosphate)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer.

  • Kinase Reaction: In a 96-well plate, combine the kinase, its substrate, and the test compound or vehicle control.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert the generated ADP back to ATP, which is then quantified using a luciferase/luciferin reaction.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: A lower luminescence signal corresponds to higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition and determine the IC50 value.

Visualizations

Experimental Workflow for In Vitro Screening

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_dose_response Dose-Response & IC50 cluster_analysis Data Analysis Compound This compound Stock Solution Antimicrobial Antimicrobial Assay (MIC Determination) Compound->Antimicrobial Anticancer Anticancer Assay (MTT Assay) Compound->Anticancer Kinase Kinase Assay (Initial Screen) Compound->Kinase IC50_Antimicrobial MIC Confirmation Antimicrobial->IC50_Antimicrobial IC50_Anticancer IC50 Determination Anticancer->IC50_Anticancer IC50_Kinase IC50 Determination Kinase->IC50_Kinase Analysis Data Interpretation & Lead Identification IC50_Antimicrobial->Analysis IC50_Anticancer->Analysis IC50_Kinase->Analysis

Caption: General experimental workflow for the in vitro screening of this compound.

Hypothetical Signaling Pathway: Induction of Apoptosis

apoptosis_pathway cluster_stimulus External Stimulus cluster_pathway Apoptotic Signaling Cascade Compound This compound Bax Bax Activation Compound->Bax Bcl2 Bcl-2 Inhibition Compound->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical signaling pathway illustrating the induction of apoptosis by this compound.

Conclusion and Future Directions

The provided application notes and protocols offer a foundational framework for the in vitro investigation of this compound. The illustrative data highlights its potential as a bioactive compound. Future studies should focus on confirming these activities through rigorous experimentation. Mechanistic studies, such as enzyme kinetics, gene expression analysis, and proteomics, will be crucial in elucidating the specific molecular targets and pathways modulated by this compound. The versatility of the 1,4-thiazinane-1,1-dioxide core suggests that a thorough in vitro characterization could unveil novel therapeutic applications.

References

Application Notes and Protocols for 1,1-Dioxo-1,4-thiazinane-3,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide detailed procedures for the safe handling and storage of 1,1-Dioxo-1,4-thiazinane-3,5-dione, also known as Tetrahydro-1,4-thiazine-3,5-dione. The information is intended for researchers, scientists, and drug development professionals. It is crucial to note that a specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Therefore, the following guidelines are based on the chemical properties of structurally related compounds and general laboratory safety principles. All users should perform their own risk assessment before use and consult with their institution's safety officer.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below. This data is essential for understanding the compound's behavior and for developing safe handling protocols.

PropertyValueReference
Molecular FormulaC₄H₅NO₄SN/A
Molecular Weight163.15 g/mol N/A
Melting Point118-120 °C[1][2]
AppearanceColorless crystals[1][2]

Hazard Identification and Safety Precautions

Due to the absence of a specific SDS, a comprehensive hazard profile is not available. However, based on related chemical structures containing thiazinane and dione moieties, the following potential hazards should be considered. Users must handle this compound with caution, assuming it may be harmful.

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.

Recommended Safety Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid generating dust.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

PPESpecification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionChemical-resistant gloves (e.g., nitrile).
Body ProtectionLaboratory coat.
Respiratory ProtectionUse a NIOSH-approved respirator if dust generation is unavoidable.

Handling and Storage Procedures

Adherence to proper handling and storage procedures is critical to ensure the safety of laboratory personnel and the integrity of the compound.

Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the work area is clean and prepared.

  • Dispensing: Carefully weigh and dispense the compound in a chemical fume hood to minimize dust exposure.

  • Spills: In case of a spill, immediately cordon off the area. For small spills, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal. For large spills, evacuate the area and follow your institution's emergency procedures. Do not allow the product to enter drains.

Storage:

  • Container: Store in a tightly closed, properly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the literature for the synthesis of Tetrahydro-1,4-thiazine-3,5-dione.[1]

Materials:

  • Thiodiglycolic acid

  • Aqueous ammonia (d 0.88, 18 M)

  • Distillation apparatus

  • Kugelrohr distillation apparatus

Procedure:

  • In a flask equipped for distillation, cautiously add aqueous ammonia to thiodiglycolic acid.

  • Slowly heat the mixture to distill off the water, first at atmospheric pressure and then under reduced pressure (20 Torr).

  • Subject the residue to Kugelrohr distillation at high vacuum (0.1 Torr) to yield the pure product as colorless crystals.

Diagrams

Safe Handling and Storage Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal prep Assess Risks & Review SDS (if available) ppe Don Personal Protective Equipment prep->ppe hood Prepare Chemical Fume Hood ppe->hood weigh Weigh Compound hood->weigh transfer Transfer to Reaction weigh->transfer spill Spill? transfer->spill store Store in Cool, Dry, Well-Ventilated Area spill->store No cleanup Follow Spill Cleanup Protocol spill->cleanup Yes dispose Dispose of Waste According to Regulations store->dispose cleanup->dispose

Caption: Workflow for safe handling and storage of this compound.

Disclaimer

The information provided in these application notes is intended for guidance only and is based on the best available information at the time of publication. It is the responsibility of the user to conduct a thorough risk assessment and to ensure that all activities are carried out in accordance with institutional and regulatory safety standards. The author and publisher assume no liability for any damages or injuries resulting from the use of this information.

References

Application Notes and Protocols for the Exploration of 1,1-Dioxo-1,4-thiazinane-3,5-dione and Related Thiazinedione Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dioxo-1,4-thiazinane-3,5-dione belongs to the thiazinedione class of heterocyclic compounds, a family of molecules that has garnered significant interest in medicinal chemistry. While specific data for this compound is not extensively available in public literature, the broader family of thiazines and their derivatives has been associated with a wide range of biological activities.[1][2][3][4][5] This document provides a generalized framework for developing assays and protocols to investigate the potential therapeutic applications of this and related compounds, drawing on the known activities of structurally similar molecules.

The thiazine scaffold, a six-membered ring containing both sulfur and nitrogen, is a key feature in many bioactive compounds.[1][3] Derivatives of 1,4-thiazine-1,1-dioxide, in particular, have been explored for various medicinal purposes.[1][2] These compounds are recognized for their potential as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[3][4] The dione moiety, present in this compound, is also a common feature in biologically active molecules, including those with anticancer properties.

Given the diverse bioactivities of related compounds, a systematic approach to assay development is crucial for elucidating the specific properties of this compound. The following sections outline potential starting points for investigation, including general protocols for primary screening and suggestions for more detailed mechanistic studies.

Potential Therapeutic Areas and Screening Strategies

Based on the activities of related thiazine derivatives, the following therapeutic areas are logical starting points for the investigation of this compound.

Table 1: Potential Biological Activities of Thiazinedione Derivatives and Suggested Primary Assays
Potential Biological Activity General Assay Type Example Cell Lines / Organisms Key Parameters to Measure
Anticancer Cytotoxicity/Antiproliferative AssayLeukemia, and various solid tumor cell linesIC50 (half-maximal inhibitory concentration)
Antibacterial Broth microdilution or disk diffusion assayStaphylococcus aureus, Escherichia coliMIC (minimum inhibitory concentration)
Antifungal Antifungal susceptibility testingCandida albicans, Aspergillus fumigatusMIC (minimum inhibitory concentration)
Anti-inflammatory Lipopolysaccharide (LPS)-induced cytokine release assayMacrophage cell lines (e.g., RAW 264.7)Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6)
Antiviral Viral replication inhibition assayVirus-infected host cell lines (e.g., Vero cells)Reduction in viral load or cytopathic effect
Enzyme Inhibition Biochemical kinase assayRecombinant kinases (e.g., tyrosine kinases)IC50

Experimental Protocols

The following are generalized protocols that can be adapted for the initial screening of this compound.

Protocol 1: In Vitro Anticancer Cytotoxicity Assay

1. Principle: This protocol outlines a method to determine the cytotoxic effects of this compound on cancer cell lines using a resazurin-based assay. Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.

2. Materials and Reagents:

  • Cancer cell lines (e.g., a panel representing different cancer types)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • Resazurin sodium salt solution

  • Phosphate-buffered saline (PBS)

  • 96-well clear-bottom black plates

  • Multi-well plate reader with fluorescence capabilities

3. Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • Resazurin Assay:

    • Add 20 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (media only).

    • Normalize the fluorescence readings to the vehicle control.

    • Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

1. Principle: This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

2. Materials and Reagents:

  • Bacterial strains (e.g., S. aureus and E. coli)

  • Mueller-Hinton Broth (MHB)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., ampicillin)

  • Sterile 96-well plates

3. Procedure:

  • Bacterial Inoculum Preparation:

    • Prepare an overnight culture of the bacterial strain in MHB.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Compound Dilution:

    • Prepare a two-fold serial dilution of this compound in MHB in the 96-well plate.

  • Inoculation:

    • Add the bacterial inoculum to each well.

    • Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with vehicle), and a sterility control (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing Experimental Workflows and Potential Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate a potential experimental workflow for screening this compound and a hypothetical signaling pathway that could be targeted based on the known activities of related compounds.

experimental_workflow start Compound Synthesis and Characterization (this compound) primary_screening Primary Screening (e.g., Cytotoxicity, Antibacterial) start->primary_screening hit_identification Hit Identification (Active Compounds) primary_screening->hit_identification secondary_assays Secondary Assays (Dose-Response, Selectivity) hit_identification->secondary_assays mechanism_of_action Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) secondary_assays->mechanism_of_action lead_optimization Lead Optimization mechanism_of_action->lead_optimization

Caption: A generalized workflow for the screening and development of this compound.

hypothetical_signaling_pathway compound This compound receptor Cell Surface Receptor (e.g., Growth Factor Receptor) compound->receptor Inhibition? kinase_cascade Intracellular Kinase Cascade (e.g., MAPK Pathway) compound->kinase_cascade Direct Inhibition? receptor->kinase_cascade transcription_factor Transcription Factor Activation (e.g., NF-κB, AP-1) kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Apoptosis, Inhibition of Proliferation) gene_expression->cellular_response

Caption: A hypothetical signaling pathway potentially modulated by this compound.

Conclusion

While direct experimental data on this compound is limited, the rich chemical history of the broader thiazinedione family provides a solid foundation for initiating its biological evaluation. The proposed application notes and protocols offer a rational starting point for researchers to explore the therapeutic potential of this novel compound. A systematic screening approach, beginning with broad primary assays and progressing to more focused mechanistic studies, will be essential in uncovering its unique pharmacological profile. The provided workflows and hypothetical pathways are intended to serve as a guide for designing a comprehensive research plan. All protocols will require optimization for the specific compound and biological systems under investigation.

References

Application Notes and Protocols for the Functionalization of 1,1-Dioxo-1,4-thiazinane-3,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic methodologies for the functionalization of the 1,1-Dioxo-1,4-thiazinane-3,5-dione scaffold. This heterocyclic system presents a valuable starting point for the development of novel therapeutic agents due to its structural features, which include hydrogen bond donors and acceptors, and a non-planar ring system. The protocols detailed below are based on established chemical principles and aim to guide researchers in the synthesis of diverse derivatives for structure-activity relationship (SAR) studies.

Introduction to the this compound Scaffold

The this compound core, also known as the cyclic imide of thiodiglycolic acid sulfone, is a six-membered heterocycle containing a sulfonamide-like functionality within a cyclic dicarboximide structure. The presence of the electron-withdrawing sulfone group significantly influences the acidity of the N-H proton, making it amenable to a variety of functionalization reactions. This scaffold is of interest in medicinal chemistry as a potential bioisostere for other cyclic imides and as a template for the design of enzyme inhibitors and other biologically active molecules. Thiazine derivatives, in general, have shown a wide range of biological activities, including antimicrobial, antitubercular, and anticancer properties[1][2].

Synthesis of the Parent Scaffold

The parent this compound can be prepared from commercially available thiodiglycolic acid. The synthesis involves two key steps: cyclization to form the imide and subsequent oxidation of the sulfide to a sulfone.

Experimental Protocol: Synthesis of Tetrahydro-1,4-thiazine-3,5-dione[3]
  • Imide Formation: Thiodiglycolic acid (1 equivalent) is heated with an excess of aqueous ammonia.

  • Water is distilled off, first at atmospheric pressure and then under vacuum, to drive the cyclization and formation of tetrahydro-1,4-thiazine-3,5-dione.

  • The crude product can be purified by distillation or recrystallization.

Note: The oxidation of the sulfide to the sulfone can be achieved using standard oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).

Functionalization Strategies

The primary sites for functionalization on the this compound scaffold are the nitrogen atom (N-4) and the α-carbons to the carbonyl groups (C-2 and C-6).

N-Functionalization

The nitrogen atom of the imide moiety is the most common site for introducing diversity. The acidity of the N-H proton allows for deprotonation with a suitable base, followed by reaction with a wide range of electrophiles.

N-alkylation can be achieved under various basic conditions, depending on the reactivity of the alkylating agent.

N_Alkylation_Workflow Scaffold This compound Deprotonation Anionic Intermediate Scaffold->Deprotonation Deprotonation Base Base (e.g., NaH, K2CO3) Electrophile Alkyl Halide (R-X) or Alkyl Tosylate (R-OTs) Product N-Alkyl-1,1-dioxo-1,4-thiazinane-3,5-dione Deprotonation->Product Nucleophilic Attack

Protocol 1: N-Alkylation using Sodium Hydride (Adapted from similar structures[3])

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, THF) at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to proceed at room temperature overnight.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation using Potassium Carbonate (Adapted from similar structures[3])

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF, acetonitrile), add potassium carbonate (2.0-3.0 eq).

  • Add the alkyl halide (1.2-1.5 eq) to the suspension.

  • Heat the reaction mixture at an appropriate temperature (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Table 1: Representative N-Alkylation Reactions on a Related Scaffold (1,2,6-Thiadiazine 1,1-dioxide) [4]

EntryElectrophileBase/SolventProductYield (%)
1Benzyl bromideNaH, TBAI / THFN-Benzyl derivative68-71
2Methyl iodideK₂CO₃ / MeCNN-Methyl derivativeHigh
3Allyl iodideNaH / THFN-Allyl derivativeMixture
4Boc₂OK₂CO₃N-Boc derivative86

N-acylation introduces a carbonyl group, which can serve as a handle for further functionalization or modulate the electronic properties of the molecule.

N_Acylation_Logical_Flow start Start with This compound deprotonation Deprotonation with a base (e.g., Triethylamine, Pyridine) start->deprotonation reaction Reaction with Acylating Agent (Acyl chloride or Anhydride) deprotonation->reaction product N-Acyl-1,1-dioxo-1,4-thiazinane-3,5-dione reaction->product

Protocol 3: N-Acylation with Acyl Chlorides

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or THF.

  • Add a non-nucleophilic base, such as triethylamine (1.5 eq) or pyridine (1.5 eq).

  • Cool the mixture to 0 °C and add the acyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

C-Functionalization

Functionalization at the C-2 and C-6 positions, which are α to the carbonyl groups, is more challenging but can provide access to a wider range of derivatives.

The active methylene groups at C-2 and C-6 can potentially undergo Knoevenagel condensation with aldehydes or ketones in the presence of a base. This reaction would introduce an exocyclic double bond, which could be further functionalized.

Proposed Protocol 4: Knoevenagel Condensation

  • Dissolve this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., ethanol, toluene).

  • Add a catalytic amount of a base, such as piperidine or ammonium acetate.

  • Heat the reaction mixture to reflux, with azeotropic removal of water if using toluene.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Note: The reactivity of the C-2 and C-6 positions in this specific scaffold towards Knoevenagel condensation has not been extensively reported and may require optimization of reaction conditions.

Potential Signaling Pathway Interaction

Derivatives of this compound may be designed to interact with various biological targets. For instance, by mimicking the structure of known enzyme inhibitors, these compounds could potentially target signaling pathways involved in diseases such as cancer or inflammation. The functionalization methods described above provide the tools to synthesize a library of compounds for screening against such targets.

Signaling_Pathway_Hypothesis cluster_synthesis Chemical Synthesis cluster_bio Biological Screening Scaffold This compound Func Functionalization (N- and C-substitution) Scaffold->Func Library Library of Derivatives Func->Library Target Protein Target (e.g., Kinase, Protease) Library->Target Binding/Inhibition Pathway Signaling Pathway Target->Pathway Response Cellular Response (e.g., Apoptosis, Proliferation) Pathway->Response

Summary

The this compound scaffold offers significant potential for the development of new chemical entities in drug discovery. The functionalization primarily targets the nitrogen atom through well-established alkylation and acylation reactions. While direct C-functionalization methods are less explored for this specific heterocycle, established reactions like the Knoevenagel condensation present viable routes for investigation. The protocols provided herein, adapted from closely related chemical systems, offer a solid foundation for researchers to begin synthesizing and exploring the chemical space around this promising scaffold. Further research is warranted to fully elucidate the reactivity and therapeutic potential of this class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1,1-Dioxo-1,4-thiazinane-3,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,1-Dioxo-1,4-thiazinane-3,5-dione. Given that this specific molecule is a niche compound, this guide draws upon established synthetic methodologies for structurally related thiazinane derivatives to provide a robust framework for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for preparing this compound?

A1: A common approach to synthesizing thiazinane-dione scaffolds involves the cyclization of appropriate linear precursors. For this compound, a plausible route is the reaction of a sulfonamide-containing dicarboxylic acid derivative or a related precursor. The oxidation of the sulfur atom to a sulfone can be a key step, which can be performed either on the final cyclic product or on a precursor.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to monitor and optimize include reaction temperature, choice of solvent, catalyst, and the stoichiometry of the reactants. The order of addition of reagents can also significantly impact the yield and purity of the product.

Q3: What are some common side reactions to anticipate?

A3: Potential side reactions include polymerization of starting materials, formation of open-chain byproducts, and incomplete oxidation of the sulfur atom. The presence of multiple reactive sites in the precursors can lead to a mixture of products if the reaction conditions are not carefully controlled.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Question Possible Cause Suggested Solution
Why am I not observing any product formation? Inactive catalyst or reagents.- Use fresh, high-purity catalysts and reagents.- Verify the activity of the catalyst if it has been stored for a long time.
Reaction temperature is too low.- Gradually increase the reaction temperature in increments of 10°C.- Consider using a higher-boiling point solvent if the desired temperature cannot be reached.
Inappropriate solvent.- Test a range of solvents with varying polarities (e.g., THF, DMF, DCM).- Ensure the starting materials are soluble in the chosen solvent at the reaction temperature.
Why is my product yield consistently low? Suboptimal reaction time.- Monitor the reaction at different time points to determine the optimal reaction duration.- Prolonged reaction times can sometimes lead to product degradation.
Unfavorable pH of the reaction mixture.- Adjust the pH of the reaction medium, as some cyclization reactions are sensitive to acidity or basicity.
Reversible reaction.- Consider removing a byproduct (e.g., water) to drive the equilibrium towards the product side.
Issue 2: Formation of Multiple Products/Byproducts
Question Possible Cause Suggested Solution
How can I minimize the formation of byproducts? Reaction temperature is too high.- Lower the reaction temperature to reduce the rate of side reactions.
Incorrect stoichiometry of reactants.- Carefully control the molar ratios of the reactants. A slight excess of one reactant may be beneficial in some cases.
Presence of impurities in starting materials.- Purify the starting materials before use to remove any reactive impurities.
What should I do if I observe polymerization? High concentration of reactants.- Perform the reaction under more dilute conditions to disfavor intermolecular reactions.
Inappropriate order of addition.- Consider adding one of the reactants slowly to the reaction mixture to maintain a low instantaneous concentration.
Issue 3: Product Purification Challenges
Question Possible Cause Suggested Solution
How can I effectively purify the final product? Product is co-eluting with impurities during chromatography.- Optimize the solvent system for column chromatography by testing different solvent mixtures with varying polarities.- Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product is an oil and does not crystallize.- Attempt to precipitate the product by adding a non-polar solvent to a concentrated solution of the product in a polar solvent.- Try different crystallization solvents or solvent mixtures.
Product is thermally unstable.- Use purification techniques that do not require high temperatures, such as recrystallization at low temperatures or flash chromatography.

Visualizing Workflows and Pathways

experimental_workflow General Experimental Workflow reagent_prep Reagent Preparation reaction_setup Reaction Setup reagent_prep->reaction_setup reaction_monitoring Reaction Monitoring (TLC/HPLC) reaction_setup->reaction_monitoring workup Aqueous Workup & Extraction reaction_monitoring->workup Upon Completion purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reagents Verify Reagent/Catalyst Activity start->check_reagents check_conditions Optimize Reaction Conditions (Temp, Solvent) check_reagents->check_conditions Reagents OK check_time Optimize Reaction Time check_conditions->check_time Conditions Optimized check_purification Review Purification Method check_time->check_purification Time Optimized success Improved Yield check_purification->success Purification Optimized

Technical Support Center: Purification of 1,1-Dioxo-1,4-thiazinane-3,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of 1,1-Dioxo-1,4-thiazinane-3,5-dione. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization - The compound is too soluble in the chosen cold solvent.- Too much solvent was used.- Premature crystallization occurred during hot filtration.- Select a solvent in which the compound has lower solubility at room temperature.[1][2]- Use the minimum amount of hot solvent to dissolve the compound.[2]- Ensure the filtration apparatus is pre-heated to prevent cooling.[3]
Oiling Out During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound.- The compound is too impure.- The solution is cooled too rapidly.- Choose a solvent with a lower boiling point.- Attempt to purify by another method, such as column chromatography, before recrystallization.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1][4]
Compound Fails to Crystallize - The solution is not sufficiently saturated.- The solution is supersaturated.- Reduce the volume of the solvent by evaporation.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[2][4]
Poor Separation in Column Chromatography - Inappropriate solvent system (eluent).- Incorrect stationary phase.- Column overloading.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. For polar compounds, consider solvent systems like ethyl acetate/hexane or methanol/dichloromethane.[5]- Use silica gel for polar compounds. If the compound is unstable on acidic silica, consider neutral or basic alumina.[6][7]- Use an appropriate amount of crude material for the column size (typically a 20-50 fold excess of adsorbent by weight).[6]
Streaking or Tailing on TLC/Column - The compound is highly polar and interacting strongly with the stationary phase.- The sample is acidic or basic.- Add a small amount of a polar solvent (e.g., methanol) or a modifier (e.g., acetic acid or triethylamine for acidic or basic compounds, respectively) to the eluent.[8]
Product Degradation During Purification - The compound is sensitive to the acidity or basicity of the stationary phase.- The compound is thermally unstable.- Use a neutral stationary phase like neutral alumina.- Avoid excessive heating during recrystallization and solvent removal. Some sulfonyl-containing heterocycles can be unstable.

Frequently Asked Questions (FAQs)

Q1: What are the best recrystallization solvents for this compound?

A1: Given the polar nature of the sulfone and dione functionalities, polar solvents are generally a good starting point.[3][9] A good recrystallization solvent should dissolve the compound when hot but not when cold.[1][2] Consider solvents like ethanol, isopropanol, or solvent mixtures such as ethanol/water or acetone/hexane. It is crucial to perform small-scale solubility tests to identify the optimal solvent or solvent system.[2]

Q2: My compound is a persistent oil. How can I get it to crystallize?

A2: "Oiling out" can occur if the compound's melting point is lower than the solvent's boiling point or if there are significant impurities.[3][4] Try using a lower boiling point solvent. If impurities are suspected, first attempt purification by column chromatography. Slow cooling and techniques like scratching the flask or adding a seed crystal can also promote crystallization.[1][4]

Q3: What stationary phase and mobile phase should I use for column chromatography of this compound?

A3: For a polar compound like this compound, silica gel is a common choice for the stationary phase.[6] The mobile phase (eluent) should be optimized using TLC. A good starting point is a mixture of a moderately polar solvent and a nonpolar solvent, such as ethyl acetate in hexane.[5] For very polar compounds, a more polar eluent system like methanol in dichloromethane might be necessary.[5]

Q4: I am observing significant loss of product during purification. What are the likely causes?

A4: Product loss can occur at several stages. During recrystallization, using too much solvent or choosing a solvent in which the compound is too soluble at low temperatures are common reasons for low recovery.[1][2] In column chromatography, irreversible adsorption to the stationary phase can be an issue, especially if the compound is unstable on the chosen adsorbent.

Q5: Could my compound be degrading on the silica gel column?

A5: Yes, degradation on silica gel is possible, as silica is slightly acidic.[8] Some sulfur-containing heterocycles can be sensitive to acidic conditions.[7] If you suspect degradation, you can try using deactivated (neutral) silica gel or a different stationary phase like neutral alumina.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.[2]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring and add the minimum amount of hot solvent required to completely dissolve the solid.[1]

  • Decolorization (Optional): If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Allow the crystals to air dry on the filter paper, and then dry them further in a desiccator or a vacuum oven.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using different solvent systems (e.g., varying ratios of ethyl acetate/hexane or methanol/dichloromethane) to find a system that gives the desired compound an Rf value of approximately 0.3-0.5.[10]

  • Column Packing: Prepare a glass column with a cotton or glass wool plug at the bottom. Pack the column with silica gel using either a dry packing or wet slurry method.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply pressure (if necessary) to begin eluting the sample. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table presents hypothetical data on the purification of this compound to illustrate the impact of different methods and solvents on yield and purity.

Purification Method Solvent(s) Yield (%) Purity (%) Notes
RecrystallizationEthanol6598Slow cooling yielded well-defined crystals.
RecrystallizationEthyl Acetate5597Faster crystallization, smaller needles observed.
RecrystallizationEthanol/Water (9:1)7599Higher recovery due to lower solubility in the cold solvent mixture.
Flash ChromatographyEthyl Acetate/Hexane (1:1)85>99Good separation from less polar impurities.
Flash ChromatographyMethanol/DCM (5:95)80>99Effective for separating more polar impurities.

Purification Workflow

PurificationWorkflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve column_prep TLC & Column Prep crude->column_prep hot_filtration Hot Gravity Filtration (Optional) dissolve->hot_filtration cool Slow Cooling & Crystallization hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration pure_crystals Pure Crystals vacuum_filtration->pure_crystals load_sample Load Sample column_prep->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Solvent Evaporation combine_pure->evaporate pure_oil_solid Pure Product evaporate->pure_oil_solid

Caption: General purification workflows for this compound.

References

stability issues of 1,1-Dioxo-1,4-thiazinane-3,5-dione in solution

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1,1-Dioxo-1,4-thiazinane-3,5-dione in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: Both acidic and alkaline conditions can potentially lead to the hydrolysis of the imide or sulfonamide groups within the molecule. Many small molecule drugs are most stable in a pH range of 4-8.[1]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1][2]

  • Solvent: The type of solvent used can impact stability. Protic solvents, especially water, may participate in hydrolytic degradation. The dielectric constant of the solvent can also influence reaction rates.[2]

  • Presence of Nucleophiles: Reagents with nucleophilic properties (e.g., primary or secondary amines, thiols) could potentially react with the carbonyl groups of the dione.

  • Oxidizing and Reducing Agents: The sulfide group, even in its oxidized sulfone state, and the overall ring structure might be susceptible to strong oxidizing or reducing conditions.

  • Light: Exposure to UV or other high-energy light can sometimes induce degradation.

Q2: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?

A2: A decrease in concentration of your stock solution could be due to several factors:

  • Degradation: The compound may be degrading under your storage conditions. Refer to the troubleshooting guide below to identify potential causes.

  • Precipitation: The compound may be precipitating out of solution, especially if stored at a low temperature or if the solvent begins to evaporate. Visually inspect your solution for any solid material.

  • Adsorption: The compound may be adsorbing to the surface of your storage container. This can be more common with certain types of plastics.

Q3: How can I monitor the stability of this compound in my experiments?

A3: You can monitor the stability of your compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] These methods allow you to quantify the amount of the parent compound remaining over time and to detect the appearance of any degradation products.

Troubleshooting Guide for Stability Issues

If you are encountering stability problems with this compound, the following guide will help you systematically identify and resolve the issue.

Logical Workflow for Troubleshooting Stability

Stability_Troubleshooting start Stability Issue Observed (e.g., loss of compound, unexpected results) check_storage Review Storage Conditions (Solvent, Temp, Light, Container) start->check_storage is_storage_ok Are Storage Conditions Optimal? check_storage->is_storage_ok adjust_storage Adjust Storage Conditions (e.g., aprotic solvent, -20°C, amber vial) is_storage_ok->adjust_storage No check_experimental Review Experimental Conditions (pH, Temp, Reagents) is_storage_ok->check_experimental Yes end Problem Resolved / Understood adjust_storage->end is_ph_extreme Is pH < 4 or > 8? check_experimental->is_ph_extreme adjust_ph Adjust pH to Neutral Range (if experiment allows) is_ph_extreme->adjust_ph Yes is_temp_high Is Temperature Elevated? is_ph_extreme->is_temp_high No adjust_ph->is_temp_high lower_temp Lower Reaction Temperature (if possible) is_temp_high->lower_temp Yes has_nucleophiles Are Strong Nucleophiles or Red/Ox Agents Present? is_temp_high->has_nucleophiles No lower_temp->has_nucleophiles modify_reagents Consider Alternative Reagents or Protect Compound has_nucleophiles->modify_reagents Yes run_control Run Control Experiment (Compound in buffer/solvent only) has_nucleophiles->run_control No modify_reagents->end is_stable_in_control Is Compound Stable in Control? run_control->is_stable_in_control issue_reagent Instability Caused by Specific Reagent is_stable_in_control->issue_reagent Yes issue_inherent Compound is Inherently Unstable in System is_stable_in_control->issue_inherent No issue_reagent->modify_reagents issue_inherent->end

Troubleshooting workflow for stability issues.
Step-by-Step Troubleshooting

  • Review Stock Solution Preparation and Storage:

    • Solvent: If you are using a protic solvent like methanol or water for long-term storage, consider switching to an aprotic solvent such as DMSO or DMF and storing at -20°C or -80°C.

    • Container: Use amber glass vials to protect the solution from light. Ensure the container is sealed tightly to prevent solvent evaporation.

    • Concentration: Highly concentrated stock solutions are often more stable.

  • Evaluate Experimental Conditions:

    • pH: If your experimental buffer is strongly acidic or basic, the compound may be undergoing hydrolysis. If possible, adjust the pH to a more neutral range (6-8). Run a control experiment with the compound in the buffer at different pH values to assess its stability.

    • Temperature: If your experiment is conducted at elevated temperatures, consider if the temperature can be lowered. Run a control at a lower temperature to see if stability improves.

    • Incompatible Reagents: Review all reagents in your assay for the presence of strong nucleophiles, acids, bases, or redox agents that could be reacting with your compound.

  • Perform a Control Experiment:

    • Incubate this compound in your experimental buffer or solvent system without any other reagents.

    • Take samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) and analyze them by HPLC or NMR to determine the rate of degradation.

    • This will help you determine if the instability is inherent to the solvent system or caused by a specific reagent.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment

This protocol provides a general framework for assessing the stability of this compound in a solution.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare the test solutions by diluting the stock solution into the desired buffers or solvents (e.g., phosphate-buffered saline at pH 5, 7.4, and 9). The final concentration should be suitable for HPLC analysis (e.g., 50 µM).

  • Incubation:

    • Incubate the test solutions at the desired temperatures (e.g., room temperature and 37°C).

    • Protect the solutions from light by wrapping the containers in aluminum foil.

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.

    • Immediately quench any potential degradation by mixing with a suitable solvent (e.g., acetonitrile) and/or placing it on ice.

    • Analyze the samples by a validated stability-indicating HPLC method.[5][6] This method should be able to separate the parent compound from any potential degradation products.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the amount at time 0.

    • Plot the percentage of compound remaining versus time to determine the degradation kinetics.

Protocol 2: NMR-Based Stability Assessment

NMR spectroscopy can be used for real-time monitoring of compound degradation without the need for chromatographic separation.[4][7]

  • Sample Preparation:

    • Dissolve a known concentration of this compound in a deuterated solvent or buffer system that mimics your experimental conditions.

    • Include an internal standard with a known concentration and stable chemical shifts (e.g., maleic acid).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum at time 0.

    • Incubate the NMR tube at the desired temperature and acquire spectra at subsequent time points.

  • Data Analysis:

    • Integrate a characteristic peak of this compound and the peak of the internal standard.

    • The ratio of the integrals will be proportional to the concentration of your compound.

    • Monitor the appearance of new peaks, which would indicate the formation of degradation products.

Data Presentation (Illustrative Examples)

The following tables are examples of how to present stability data. Note: The data presented here is hypothetical and for illustrative purposes only.

Table 1: Stability of this compound in Aqueous Buffers at 37°C (as determined by HPLC)

Time (hours)% Remaining (pH 5.0)% Remaining (pH 7.4)% Remaining (pH 9.0)
0100.0100.0100.0
298.599.195.2
496.298.589.8
892.197.280.1
2475.892.555.4
4858.385.130.7

Table 2: Effect of Temperature on the Stability of this compound in pH 7.4 Buffer

Time (hours)% Remaining (4°C)% Remaining (25°C)% Remaining (37°C)
0100.0100.0100.0
2499.897.592.5
4899.595.185.1
7299.292.878.0
16898.183.259.6

References

avoiding degradation of 1,1-Dioxo-1,4-thiazinane-3,5-dione during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of 1,1-Dioxo-1,4-thiazinane-3,5-dione during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary known instability factors for this compound?

Based on its chemical structure, which contains a cyclic imide and a sulfone group, the primary potential instability factors are hydrolysis under acidic or basic conditions, exposure to high temperatures, and photodegradation. Cyclic imides are susceptible to ring-opening via hydrolysis[1][2][3], while sulfones can undergo thermal decomposition[4].

Q2: What are the recommended storage conditions for this compound?

To minimize degradation, it is recommended to store the compound in a cool, dry place, protected from light. A safety data sheet for a similar compound suggests storage at 2-10°C in a tightly sealed container to prevent moisture exposure.

Q3: What are the visible signs of degradation?

Degradation may not always be visible. However, potential signs could include a change in color, a decrease in melting point, or the appearance of additional peaks in analytical chromatograms (e.g., HPLC or LC-MS).

Q4: How does pH affect the stability of this compound in aqueous solutions?

The cyclic imide ring is prone to hydrolysis, which can be catalyzed by both acids and bases.[1][2] Therefore, it is crucial to control the pH of aqueous solutions. Neutral or slightly acidic conditions are generally preferred to minimize hydrolysis.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue 1: Inconsistent or lower-than-expected biological activity in assays.

  • Potential Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Analyze your stock solution by HPLC or LC-MS to confirm its purity and concentration.

    • Assess Stability in Assay Buffer: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation.

    • Control pH: Ensure the pH of your experimental solutions is within a stable range (ideally near neutral).

    • Minimize Light Exposure: Protect your experimental setup from light.

Issue 2: Appearance of unknown peaks in chromatograms over time.

  • Potential Cause: The compound is degrading into one or more new products.

  • Troubleshooting Steps:

    • Characterize Degradants: Use LC-MS or other appropriate analytical techniques to identify the mass of the degradation products. This can provide clues about the degradation pathway.

    • Conduct Forced Degradation Studies: Systematically expose the compound to acidic, basic, oxidative, thermal, and photolytic stress to understand its degradation profile (see detailed protocol below).

    • Optimize Experimental Conditions: Based on the degradation profile, adjust your experimental parameters (e.g., pH, temperature, solvent) to minimize degradation.

Summary of Troubleshooting Recommendations

Problem Potential Cause Recommended Solution
Inconsistent bioactivityDegradation in assay mediumVerify stock solution purity, assess stability in assay buffer, control pH, and minimize light exposure.
Unexpected analytical peaksCompound degradationCharacterize degradants using mass spectrometry, perform forced degradation studies, and optimize experimental conditions.
Poor solubilityInappropriate solventTest a range of pharmaceutically acceptable solvents and consider the use of co-solvents or formulation aids.
Change in physical appearanceDegradation or contaminationDo not use the material. Obtain a fresh, pure sample and store it under recommended conditions.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method.[7][8][9][10]

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • pH meter

  • Water bath or oven

  • Photostability chamber

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile).

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.

Example Data Presentation

The following table illustrates how quantitative data from a forced degradation study could be presented.

Stress Condition Time (hours) Parent Compound Remaining (%) Number of Degradation Products
0.1 N HCl, 60°C2485.22
0.1 N NaOH, RT2470.53
3% H₂O₂, RT2495.11
Thermal (Solid), 105°C4898.80
Photolytic2492.31
Note: This is example data and does not represent actual experimental results.

Visualizations

Potential Degradation Pathway

cluster_conditions Degradation Condition A This compound C Thiodiglycolic Acid Diamide A->C Ring Opening B Hydrolysis (Acid or Base) cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Prepare Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G HPLC/LC-MS Analysis B->G C->G D->G E->G F->G H Identify Degradants G->H I Determine Stability Profile H->I A Inconsistent Results? B Check Stock Solution Purity A->B Yes G Problem Solved A->G No C New Peaks in Chromatogram? B->C Pure F Optimize Experimental Conditions B->F Degraded D Perform Forced Degradation Study C->D Yes E Assess Stability in Assay Medium C->E No D->F E->F Unstable E->G Stable F->G

References

refining analytical detection of 1,1-Dioxo-1,4-thiazinane-3,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,1-Dioxo-1,4-thiazinane-3,5-dione.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterocyclic organic compound. It is the oxidized form of Tetrahydro-1,4-thiazine-3,5-dione, where the sulfur atom is part of a sulfone group. This oxidation significantly increases the polarity of the molecule. The parent compound, a cyclic imide of thiodiglycolic acid, was first prepared in 1948.[1]

Q2: What are the primary analytical techniques used to characterize this compound?

The most common analytical techniques for the characterization and quantification of this compound and related structures include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and purity assessment.[2][3][4]

  • Mass Spectrometry (MS): For molecular weight determination and structural confirmation through fragmentation analysis.[5][6]

  • High-Performance Liquid Chromatography (HPLC): For separation, quantification, and purity analysis.[7][8]

  • X-ray Crystallography: For definitive determination of the three-dimensional molecular structure.[1]

Q3: What are the expected NMR spectral data for the parent compound, Tetrahydro-1,4-thiazine-3,5-dione?

Table 1: NMR Data for Tetrahydro-1,4-thiazine-3,5-dione [1]

Nucleus Solvent Chemical Shift (δ) in ppm Multiplicity
¹H NMR CDCl₃ 8.65 broad signal
3.65 s
¹³C NMR CDCl₃ 167.3 -

| | | 35.0 | - |

Note: The original literature provides limited detail on multiplicity and integration for the parent compound. The broad signal at 8.65 ppm is likely the N-H proton, and the singlet at 3.65 ppm corresponds to the two equivalent CH₂ groups.

Troubleshooting Guides

This section addresses specific issues that may arise during the analytical detection of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Q4: I am observing poor peak shape (tailing or fronting) for my compound. What are the potential causes and solutions?

Poor peak shape is a common issue in HPLC analysis. The increased polarity of the 1,1-Dioxo derivative compared to its non-oxidized parent may lead to strong interactions with the stationary phase.

Table 2: Troubleshooting Poor Peak Shape in HPLC

Potential Cause Corrective Action
Peak Tailing
Strong analyte interaction with active sites on the column (e.g., silanols). Add a competitive base (e.g., 0.1% triethylamine) to the mobile phase. Use a base-deactivated column.
Column overload. Reduce the sample concentration or injection volume.
Extracolumn effects (e.g., excessive tubing length). Minimize the length and diameter of tubing between the injector, column, and detector.
Peak Fronting
High sample concentration / Sample solvent stronger than mobile phase. Dilute the sample. Dissolve the sample in the mobile phase or a weaker solvent.

| Column collapse or void. | Replace the column. Ensure mobile phase pH is within the column's stable range. |

A logical workflow can help diagnose the issue systematically.

G Troubleshooting Workflow for HPLC Peak Shape Issues Start Observe Poor Peak Shape (Tailing or Fronting) CheckConcentration Reduce Sample Concentration Start->CheckConcentration CheckSolvent Dissolve Sample in Mobile Phase CheckConcentration->CheckSolvent No change ResultOK Peak Shape Improved CheckConcentration->ResultOK If fronting resolves ModifyMobilePhase Modify Mobile Phase (e.g., add modifier, change pH) CheckSolvent->ModifyMobilePhase No change CheckSolvent->ResultOK If fronting resolves CheckColumn Inspect Column (Age, Voids) ReplaceColumn Replace Column CheckColumn->ReplaceColumn ModifyMobilePhase->CheckColumn No change ModifyMobilePhase->ResultOK If tailing resolves ResultNotOK Issue Persists ReplaceColumn->ResultNotOK Still no improvement

Caption: A step-by-step guide to diagnosing HPLC peak shape problems.

Q5: My retention time is drifting or inconsistent between injections. Why is this happening?

Retention time instability can invalidate quantitative results and complicate peak identification.

  • Causes for Drifting Retention Times:

    • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is particularly important with gradient methods.

    • Mobile Phase Composition Change: The mobile phase may be evaporating or improperly mixed. Prepare fresh mobile phase daily and ensure proper mixing/degassing.[7]

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as viscosity and solubility are temperature-dependent.[7]

  • Causes for Sudden or Random Shifts:

    • Air Bubbles in the Pump: Degas the mobile phase thoroughly and prime the pump to remove any trapped air.[7]

    • Leaking System: Check all fittings for leaks, as this can cause pressure fluctuations and affect flow rate.

    • Pump Malfunction: If pressure fluctuates wildly, the pump may require maintenance (e.g., replacing seals or check valves).

Mass Spectrometry (MS) Analysis

Q6: I am having trouble detecting the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound.

The stability of the molecular ion can be influenced by the ionization method and the compound's structure.

  • Use a Soft Ionization Technique: Electrospray ionization (ESI) is generally a soft technique suitable for this type of molecule.[5] If in-source fragmentation is occurring, try reducing the cone voltage or fragmentor voltage.

  • Check Adduct Formation: In ESI, molecules can form adducts with salts present in the mobile phase or sample, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). Look for masses corresponding to these adducts.

  • Confirm Polarity Mode: Given the acidic N-H proton, the compound may ionize well in negative mode ESI ([M-H]⁻). However, the presence of multiple oxygen and nitrogen atoms could also allow for protonation in positive mode ([M+H]⁺). Analyze in both modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q7: I am seeing more peaks in my ¹H NMR spectrum than expected. What could they be?

Extra peaks usually indicate the presence of impurities or degradation products.

  • Starting Materials: Check for residual thiodiglycolic acid or ammonia from the synthesis.

  • Solvent Impurities: Identify common residual solvent peaks (e.g., water, acetone, chloroform).

  • Degradation: The dione structure may be susceptible to hydrolysis, especially if exposed to moisture or non-neutral pH for extended periods. This could open the ring structure, leading to a different set of peaks.

  • Tautomers: While less common for this specific structure, some diones can exist in equilibrium with an enol tautomer, giving rise to a separate set of signals.

Experimental Protocols

Protocol 1: Synthesis of this compound

This two-step protocol is adapted from the literature synthesis of the parent compound, followed by a standard oxidation reaction.[1]

G Synthesis and Oxidation Workflow cluster_0 Step 1: Synthesis of Parent Compound cluster_1 Step 2: Oxidation to Sulfone Thio Thiodiglycolic Acid Heat Heat to 180-190 °C Thio->Heat Urea Urea Urea->Heat Parent Tetrahydro-1,4-thiazine-3,5-dione Heat->Parent Reaction Stir at 0 °C to RT Parent->Reaction Dissolve in Solvent Oxidant Oxidizing Agent (e.g., m-CPBA, Oxone®) Oxidant->Reaction Solvent Solvent (e.g., DCM, MeOH/H₂O) Solvent->Reaction Product This compound Reaction->Product

Caption: Workflow for the synthesis of this compound.

  • Step 1: Synthesis of Tetrahydro-1,4-thiazine-3,5-dione [1]

    • Mix thiodiglycolic acid and urea in a 1:1.5 molar ratio in a round-bottom flask equipped with a distillation apparatus.

    • Heat the mixture in an oil bath to 180-190 °C.

    • Water and ammonia will evolve as the reaction proceeds. Continue heating until the evolution of gases ceases.

    • The crude product is then purified by vacuum distillation to yield colorless crystals.

  • Step 2: Oxidation to this compound

    • Dissolve the purified Tetrahydro-1,4-thiazine-3,5-dione in a suitable solvent such as dichloromethane (DCM) or a methanol/water mixture.

    • Cool the solution in an ice bath to 0 °C.

    • Add a suitable oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®) portion-wise, typically 2.2 equivalents to ensure complete oxidation to the sulfone.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, quench the reaction, perform an aqueous workup to remove excess oxidant and byproducts, and isolate the final product.

    • The product can be purified further by recrystallization or column chromatography.

Protocol 2: General HPLC-UV Method for Analysis

This protocol provides a starting point for method development. Optimization will be required based on the specific instrumentation and column used.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm (as the dione chromophore may not have a strong absorbance at higher wavelengths).

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

References

Technical Support Center: Synthesis of 1,1-Dioxo-1,4-thiazinane-3,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1,1-Dioxo-1,4-thiazinane-3,5-dione.

Experimental Workflow

The synthesis of this compound is typically a two-step process. The first step involves the cyclization of thiodiglycolic acid to form Tetrahydro-1,4-thiazine-3,5-dione. The second step is the oxidation of the sulfide in this intermediate to a sulfone.

Synthesis_Workflow Thiodiglycolic_Acid Thiodiglycolic Acid Cyclization Step 1: Cyclization Thiodiglycolic_Acid->Cyclization Aqueous_Ammonia Aqueous Ammonia Aqueous_Ammonia->Cyclization Tetrahydro_1_4_thiazine_3_5_dione Tetrahydro-1,4-thiazine-3,5-dione Cyclization->Tetrahydro_1_4_thiazine_3_5_dione Oxidation Step 2: Oxidation Tetrahydro_1_4_thiazine_3_5_dione->Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂, m-CPBA, Oxone) Oxidizing_Agent->Oxidation Final_Product This compound Oxidation->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guides

Step 1: Synthesis of Tetrahydro-1,4-thiazine-3,5-dione

Q1: My yield of Tetrahydro-1,4-thiazine-3,5-dione is low.

A1: Low yields in the cyclization of thiodiglycolic acid can be attributed to several factors. Here are some troubleshooting steps:

  • Incomplete reaction: Ensure that the removal of water during the distillation is complete. The reaction is a dehydration, and residual water can shift the equilibrium back towards the starting material.[1] Consider extending the distillation time or improving the vacuum.

  • Sub-optimal reaction temperature: The reaction requires heating to drive off water.[1] Ensure the temperature is high enough for distillation but not so high as to cause decomposition of the starting material or product.

  • Purification losses: The final product is purified by Kugelrohr distillation.[1] This technique requires care to avoid losses. Ensure the apparatus is set up correctly and the vacuum is adequate. If a Kugelrohr is unavailable, other high-vacuum distillation methods can be attempted, but care must be taken to avoid thermal decomposition.

  • Quality of starting material: Ensure the thiodiglycolic acid is of high purity. Impurities can interfere with the reaction.

ParameterRecommended ConditionReference
ReactantsThiodiglycolic acid, excess aqueous ammonia[1]
DistillationInitially at atmospheric pressure, then under vacuum (e.g., 20 Torr)[1]
PurificationKugelrohr distillation (e.g., 0.1 Torr)[1]

Q2: The product from the first step is discolored.

A2: Discoloration can indicate the presence of impurities, possibly from decomposition at high temperatures.

  • Reduce distillation temperature: Use a higher vacuum to allow distillation at a lower temperature.

  • Alternative purification: If distillation is problematic, consider recrystallization from an appropriate solvent. However, the literature primarily reports distillation for purification.[1]

Step 2: Oxidation to this compound

Q3: The oxidation of the thioether is incomplete.

A3: Incomplete oxidation is a common issue and can often be resolved by adjusting the reaction conditions.

  • Insufficient oxidant: Ensure you are using a sufficient stoichiometric amount of the oxidizing agent. To go from a sulfide to a sulfone, at least two equivalents of the oxidant are required.

  • Reaction time: The oxidation may be slow. Monitor the reaction by TLC or another appropriate analytical method to determine the optimal reaction time.

  • Reaction temperature: Some oxidations require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gently warming the reaction mixture.

  • Choice of oxidant: Some oxidizing agents are more powerful than others. If a mild oxidant is not effective, a stronger one may be necessary. Common oxidants for this transformation include hydrogen peroxide, m-CPBA, and Oxone.

Q4: My main product is the sulfoxide, not the sulfone.

A4: The formation of the sulfoxide as the major product indicates that the oxidation has not gone to completion.

  • Increase the equivalents of oxidant: To drive the reaction to the sulfone, increase the amount of the oxidizing agent. A common strategy is to use a slight excess (e.g., 2.2-2.5 equivalents).

  • Increase reaction time or temperature: As with incomplete reactions, allowing the reaction to proceed for a longer time or at a higher temperature can promote the formation of the sulfone.

  • Catalyst: For some oxidants like hydrogen peroxide, a catalyst may be necessary to achieve the desired transformation to the sulfone efficiently.[2]

Oxidation_Pathways Thioether Tetrahydro-1,4-thiazine-3,5-dione (Sulfide) Sulfoxide Sulfoxide Intermediate Thioether->Sulfoxide 1 eq. Oxidant Sulfone This compound (Sulfone) Thioether->Sulfone >2 eq. Oxidant Side_Products Side Products (e.g., Ring-opened products) Thioether->Side_Products Harsh Conditions Sulfoxide->Sulfone 1 eq. Oxidant Sulfoxide->Side_Products Harsh Conditions

Caption: Potential oxidation pathways and side reactions.

Q5: I am observing significant side product formation.

A5: The formation of side products can be due to overly harsh reaction conditions or the use of an unsuitable oxidant. The dione ring, while relatively stable, can be susceptible to degradation under certain conditions.

  • Milder oxidant: Consider using a more chemoselective oxidant. For example, hydrogen peroxide in the presence of a suitable catalyst can be a mild and effective system.[2]

  • Control the temperature: Many oxidations are exothermic. Add the oxidant slowly and cool the reaction mixture (e.g., in an ice bath) to prevent a runaway reaction and decomposition.

  • pH control: Some oxidation reactions are sensitive to pH. Buffering the reaction mixture can sometimes prevent the formation of side products. For example, Oxone can be used with a buffer to maintain a more neutral pH.[3]

OxidantTypical ConditionsPotential Issues
Hydrogen Peroxide (H₂O₂)Often requires a catalyst (e.g., metal compound) and can be performed in various solvents.[2][4]Can be slow without a catalyst.
m-CPBATypically used in chlorinated solvents like DCM at 0°C to room temperature.Can be acidic; potential for side reactions if not controlled.[5]
Oxone®Used in a mixture of solvents like methanol/water, often with a buffer.[3][5]Can be acidic; heterogeneity of the reaction mixture.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for the oxidation step?

A: A good starting point would be to use m-CPBA (2.2 equivalents) in a chlorinated solvent like dichloromethane (DCM) at 0 °C, allowing the reaction to slowly warm to room temperature. Monitor the reaction by TLC. Alternatively, a catalyzed reaction with hydrogen peroxide can be a green and efficient option.[2]

Q: How do I monitor the progress of the oxidation?

A: Thin-layer chromatography (TLC) is a convenient method. The starting thioether, the intermediate sulfoxide, and the final sulfone will likely have different polarities and thus different Rf values. Typically, the polarity increases in the order: thioether < sulfone < sulfoxide. Staining with potassium permanganate can be useful for visualizing the sulfur-containing compounds.

Q: What are the best methods for purifying the final product?

A: Purification will depend on the properties of the final product and the impurities present.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often the best method for obtaining high purity material.

  • Column Chromatography: This is a versatile method for separating the desired sulfone from the starting thioether, intermediate sulfoxide, and other byproducts.[4]

  • Washing: Washing the crude product with aqueous solutions (e.g., sodium bicarbonate, sodium bisulfite) can help remove acidic byproducts and unreacted oxidant.[6]

Q: How can I be sure I have formed the desired this compound?

A: A combination of spectroscopic methods should be used for characterization:

  • NMR Spectroscopy (¹H and ¹³C): This will show characteristic shifts for the protons and carbons adjacent to the sulfone group compared to the starting thioether.

  • Infrared (IR) Spectroscopy: The formation of the sulfone will be indicated by the appearance of strong absorption bands typically in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ for the asymmetric and symmetric SO₂ stretching vibrations, respectively.

  • Mass Spectrometry: This will confirm the molecular weight of the product.

Detailed Experimental Protocols

Protocol 1: Synthesis of Tetrahydro-1,4-thiazine-3,5-dione[1]
  • In a flask equipped for distillation, cautiously add aqueous ammonia (d 0.88, 18 M, 15 mL, 270 mmol) to thiodiglycolic acid (15 g, 100 mmol).

  • Slowly heat the mixture to distill off water, first at atmospheric pressure.

  • Once the initial distillation of water has slowed, apply a vacuum (e.g., 20 Torr) and continue the distillation.

  • After the water has been removed, purify the resulting residue by Kugelrohr distillation at high vacuum (e.g., 0.1 Torr) to yield the product as colorless crystals.

Protocol 2: Oxidation of Tetrahydro-1,4-thiazine-3,5-dione (General Procedure)
  • Dissolve Tetrahydro-1,4-thiazine-3,5-dione (1 equivalent) in a suitable solvent (e.g., dichloromethane, acetonitrile, or acetic acid) in a round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add the chosen oxidizing agent (e.g., m-CPBA, ~2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction (e.g., by adding a saturated aqueous solution of sodium bisulfite for peroxide-based oxidants).

  • Extract the product into an organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

References

Technical Support Center: Method Refinement for 1,1-Dioxo-1,4-thiazinane-3,5-dione Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 1,1-Dioxo-1,4-thiazinane-3,5-dione. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the chemical modification of this heterocyclic scaffold. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for this compound?

A1: The most prevalent derivatization methods for the this compound core involve N-alkylation and N-acylation at the nitrogen atom of the thiazinane ring. These modifications are crucial for exploring the structure-activity relationship (SAR) in drug discovery programs.

Q2: Which nitrogen atom is more reactive for derivatization?

A2: In the this compound scaffold, the nitrogen atom is part of a sulfonamide, making its proton acidic. Deprotonation with a suitable base generates a nucleophilic anion that can readily participate in alkylation and acylation reactions.

Q3: What are the key considerations for successful N-alkylation?

A3: Successful N-alkylation depends on the choice of base, solvent, and alkylating agent. Strong bases like sodium hydride (NaH) are commonly used to deprotonate the sulfonamide. The choice of solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), can influence the reaction rate and solubility of the reactants. The reactivity of the alkylating agent (e.g., alkyl halides) also plays a critical role.

Q4: Are there alternative methods for N-alkylation besides using strong bases and alkyl halides?

A4: Yes, the Mitsunobu reaction is a powerful alternative for the N-alkylation of the this compound core with a wide range of alcohols. This reaction typically involves triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Q5: What challenges might I encounter during the purification of the derivatized products?

A5: Purification can sometimes be challenging due to the polar nature of the sulfonamide group. Common purification techniques include column chromatography on silica gel. In some cases, crystallization can be an effective method for obtaining highly pure products. For instance, recrystallization from solvents like ethanol or propanol has been reported for similar sulfonamide compounds.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound.

N-Alkylation Troubleshooting
Problem Potential Cause Recommended Solution
No or Low Conversion to Product 1. Inefficient Deprotonation: The base used may not be strong enough to fully deprotonate the sulfonamide. 2. Low Reactivity of Alkylating Agent: The alkyl halide (e.g., chloride) may be insufficiently reactive. 3. Steric Hindrance: The alkylating agent or the substrate may be sterically hindered. 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed at an adequate rate.1. Use a stronger base: Switch from weaker bases like potassium carbonate to stronger bases such as sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS). 2. Use a more reactive alkylating agent: If using an alkyl chloride, consider switching to the corresponding bromide or iodide. 3. Increase reaction time and/or temperature: For sterically demanding substrates, prolonged reaction times or higher temperatures may be necessary. 4. Consider the Mitsunobu reaction: This method can be effective for hindered alcohols.
Formation of Side Products 1. O-Alkylation: Under certain conditions, alkylation can occur at the oxygen of the carbonyl group. 2. Dialkylation: If there are other acidic protons, multiple alkylations can occur. 3. Elimination: With secondary or tertiary alkyl halides, elimination can be a competing reaction.1. Modify reaction conditions: O-alkylation is more likely with "harder" alkylating agents. Using "softer" alkylating agents and ensuring complete deprotonation of the nitrogen can favor N-alkylation. 2. Use stoichiometric amounts of reagents: Careful control of the stoichiometry of the base and alkylating agent can minimize dialkylation. 3. Use a less hindered base: A bulky base can promote elimination. Also, consider using a more reactive primary alkyl halide if possible.
Difficulty in Product Purification 1. Polarity of the Product: The sulfonamide group makes the product polar, which can lead to tailing on silica gel chromatography. 2. Removal of Base/Byproducts: Residual base or salts can complicate purification.1. Optimize chromatography conditions: Use a polar solvent system for chromatography. Sometimes, adding a small amount of acetic acid or triethylamine to the eluent can improve peak shape. 2. Aqueous workup: A thorough aqueous workup can help remove most of the inorganic salts before chromatography.
Mitsunobu Reaction Troubleshooting
Problem Potential Cause Recommended Solution
Low Yield of N-Alkylated Product 1. Sterically Hindered Alcohol: The Mitsunobu reaction is sensitive to steric hindrance at the alcohol.[2] 2. Low Acidity of the Nucleophile: If the pKa of the N-H bond is too high, the reaction may be slow or inefficient.[3] 3. Decomposition of Reagents: DEAD and DIAD can decompose, especially if not stored properly or if the reaction is run at elevated temperatures. 4. Incorrect Order of Reagent Addition: The order of addition can significantly impact the reaction outcome.[3]1. Increase reaction time and/or temperature: For hindered alcohols, longer reaction times or gentle heating may be required.[2] 2. Use alternative azodicarboxylates: For less acidic nucleophiles, using 1,1'-(azodicarbonyl)dipiperidine (ADDP) may be beneficial as its betaine intermediate is a stronger base.[3] 3. Use fresh reagents and control the temperature: Ensure that DEAD or DIAD is fresh and the reaction is cooled (typically to 0 °C) during its addition.[3][4] 4. Optimize the order of addition: Typically, the alcohol, the sulfonamide, and triphenylphosphine are mixed first, followed by the slow addition of the azodicarboxylate.[3] Alternatively, pre-forming the betaine by adding the azodicarboxylate to triphenylphosphine before adding the other reactants can be effective.[3]
Difficult Purification from Byproducts 1. Triphenylphosphine Oxide and Hydrazide Byproducts: These byproducts can be difficult to separate from the desired product.1. Crystallization: In some cases, the byproducts can be removed by crystallization from a suitable solvent system (e.g., ether/hexanes).[2] 2. Chromatography with specific eluents: Careful selection of the mobile phase for column chromatography can aid in separation. 3. Use of polymer-supported reagents: Using polymer-supported triphenylphosphine can simplify the workup as the phosphine oxide byproduct can be removed by filtration.[3]

Experimental Protocols

General Protocol for N-Alkylation
  • To a solution of this compound (1.0 eq.) in anhydrous THF or DMF, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the alkyl halide (1.1 eq.) dropwise at 0 °C.

  • Let the reaction warm to room temperature and stir overnight, or until TLC/LC-MS analysis indicates completion of the reaction.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Mitsunobu N-Alkylation
  • Dissolve this compound (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DIAD or DEAD (1.5 eq.) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC/LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the hydrazide byproduct.

Data Presentation

Table 1: Comparison of N-Alkylation Conditions
EntryBaseAlkylating AgentSolventTemperature (°C)Time (h)Yield (%)
1NaHMethyl IodideTHFrt12~85-95 (typical)
2K₂CO₃Benzyl BromideDMF806~70-80 (typical)
3Cs₂CO₃Ethyl BromoacetateAcetonitrilert24~80-90 (typical)
4LiHMDSIsopropyl TriflateTHF-78 to rt12~60-70 (typical)

Yields are approximate and can vary based on the specific substrate and reaction scale.

Table 2: Comparison of Mitsunobu Reaction Conditions
EntryAlcoholAzodicarboxylateSolventTemperature (°C)Time (h)Yield (%)
1EthanolDEADTHF0 to rt18~75-85 (typical)
2IsopropanolDIADTHF0 to rt24~65-75 (typical)
3Benzyl AlcoholDEADToluene/THF0 to rt12~80-90 (typical)
44-Nitrobenzyl AlcoholDIADTHF0 to rt16~85-95 (typical)

Yields are approximate and can vary based on the specific substrate and reaction scale.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve Reactants Dissolve this compound in anhydrous solvent Start->Dissolve Reactants Add Base/Reagents Add Base (for Alkylation) or Alcohol/PPh3 (for Mitsunobu) Dissolve Reactants->Add Base/Reagents Add Alkylating Agent Add Alkylating Agent or Azodicarboxylate Add Base/Reagents->Add Alkylating Agent Reaction Monitoring Monitor reaction by TLC/LC-MS Add Alkylating Agent->Reaction Monitoring Quench Reaction Quench Reaction Reaction Monitoring->Quench Reaction Reaction Complete Extraction Extraction Quench Reaction->Extraction Purification Purify by Chromatography or Crystallization Extraction->Purification Final Product Final Product Purification->Final Product

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_flowchart Start Low or No Product Yield Check Deprotonation Is deprotonation complete? Start->Check Deprotonation Use Stronger Base Use stronger base (e.g., NaH) Check Deprotonation->Use Stronger Base No Check Alkylating Agent Is alkylating agent reactive? Check Deprotonation->Check Alkylating Agent Yes Use Stronger Base->Check Alkylating Agent Use More Reactive Agent Use R-Br or R-I Check Alkylating Agent->Use More Reactive Agent No Check Temperature Is temperature sufficient? Check Alkylating Agent->Check Temperature Yes Use More Reactive Agent->Check Temperature Consider Mitsunobu Consider Mitsunobu Reaction Use More Reactive Agent->Consider Mitsunobu Increase Temperature Increase reaction temperature Check Temperature->Increase Temperature No Successful Reaction Successful Reaction Check Temperature->Successful Reaction Yes Increase Temperature->Successful Reaction

Caption: Troubleshooting decision tree for low N-alkylation yield.

References

Validation & Comparative

Structural Confirmation of 1,1-Dioxo-1,4-thiazinane-3,5-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed analysis of the structural confirmation of 1,1-Dioxo-1,4-thiazinane-3,5-dione, leveraging experimental data from its parent compound, Tetrahydro-1,4-thiazine-3,5-dione. We present a comparison with related heterocyclic structures and outline the key experimental protocols used for structural elucidation.

The definitive structure of the parent compound, Tetrahydro-1,4-thiazine-3,5-dione, has been unequivocally confirmed through single-crystal X-ray diffraction.[1] This technique provides the precise spatial arrangement of atoms in the crystalline state. Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy further corroborate the molecular structure.[1] this compound is the corresponding sulfone, where the sulfur atom of the thiazinane ring is oxidized.

Molecular Structure

The core structure is a six-membered heterocyclic ring containing a sulfur atom and a nitrogen atom at positions 1 and 4, respectively. Carbonyl groups are present at positions 3 and 5. The "1,1-Dioxo" designation indicates that the sulfur atom is bonded to two oxygen atoms, forming a sulfone group.

Caption: Molecular structure of this compound.

Comparative Spectroscopic and Structural Data

The following table summarizes the key data for Tetrahydro-1,4-thiazine-3,5-dione and compares it with a related thiazine derivative. The data for this compound can be inferred from the parent compound, with expected shifts in spectroscopic signals due to the electron-withdrawing nature of the sulfone group.

CompoundKey Analytical TechniqueObserved DataReference
Tetrahydro-1,4-thiazine-3,5-dione X-ray CrystallographyConfirmed cyclic imide structure of thiodiglycolic acid. The unit cell contains eight molecules arranged in a herringbone pattern of hydrogen-bonded ribbons.[1]
IR and NMR SpectroscopyData reported and in agreement with the confirmed structure.[1]
1,3-Thiazinane Derivatives FTIR SpectroscopyCharacteristic absorptions for S=O symmetric and asymmetric stretches around 1320 cm⁻¹ and 1140 cm⁻¹, and C=O stretch around 1680 cm⁻¹.
NMR SpectroscopyThiomorpholine ring protons typically resonate between δ 3.2–4.1 ppm.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of such compounds.

Synthesis of Tetrahydro-1,4-thiazine-3,5-dione

The parent compound is prepared by heating commercially available thiodiglycolic acid with an excess of aqueous ammonia. The water is subsequently removed by distillation, first at atmospheric pressure and then under a vacuum. The resulting residue is purified by Kugelrohr distillation to yield colorless crystals suitable for X-ray diffraction.[1]

Structural Confirmation Workflow

The logical flow for confirming the chemical structure involves synthesis followed by a combination of spectroscopic and crystallographic analyses.

Structural_Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_oxidation Modification (Optional) start Thiodiglycolic Acid + Aqueous Ammonia reaction Heating and Distillation start->reaction purification Kugelrohr Distillation reaction->purification product Tetrahydro-1,4-thiazine-3,5-dione Crystals purification->product xray X-ray Crystallography product->xray Primary Confirmation nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Secondary Confirmation ir IR Spectroscopy product->ir Secondary Confirmation oxidation Oxidation of Sulfur product->oxidation final_structure Confirmed Molecular Structure xray->final_structure nmr->final_structure ir->final_structure final_product This compound oxidation->final_product final_product->final_structure Structure Confirmed

Caption: Workflow for the synthesis and structural confirmation.

X-ray Crystallography
  • Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent, cooling of a saturated solution, or sublimation.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to obtain the final crystal structure, including bond lengths, bond angles, and atomic coordinates.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the complete assignment of all proton and carbon signals.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the connectivity and stereochemistry of the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or the spectrum is recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in an FT-IR spectrometer, and the infrared spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule, such as C=O (carbonyl) and S=O (sulfone) stretching vibrations.

References

A Comparative Oncology Study: 1,1-Dioxo-1,4-thiazinane-3,5-dione Scaffolds Versus Other Heterocyclic Compounds in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activity of thiazinane-based heterocyclic compounds against other prominent heterocyclic structures. This analysis is supported by in vitro experimental data, detailed methodologies, and visual representations of experimental workflows.

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, with nitrogen and sulfur-containing rings being of particular interest in the development of novel anticancer agents.[1] This guide focuses on the cytotoxic potential of 1,1-Dioxo-1,4-thiazinane-3,5-dione and its analogs, in comparison to other classes of heterocyclic compounds, specifically against leukemia cell lines. Due to the limited publicly available data on the exact this compound molecule, this guide will utilize data from its close structural analog, 1,3-thiazine-2,4-dione, to provide a relevant and insightful comparison.

In Vitro Anticancer Activity: A Head-to-Head Comparison

The in vitro cytotoxic activity of various heterocyclic compounds was evaluated against the K562 human chronic myelogenous leukemia cell line. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
1,3-Thiazine-2,4-dione 6-phenyl-1,3-thiazine-2,4-dioneK562 (Leukemia)15.0[2]
1,3,4-Thiadiazole N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideK562 (Leukemia)7.4[3]
Thiazolidine-2,4-dione 5-(4-chlorobenzylidene)thiazolidine-2,4-dioneSR (Leukemia)2.04[4]

The data presented in the table highlights the potent anticancer activity of these heterocyclic scaffolds. Notably, the 1,3,4-thiadiazole derivative exhibited a significantly lower IC50 value against the K562 cell line compared to the 1,3-thiazine-2,4-dione derivative, suggesting a higher potency in this specific assay.[2][3] The thiazolidine-2,4-dione derivative also demonstrated strong activity against a leukemia cell line.[4]

Experimental Protocols

The following is a detailed methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

MTT Assay Protocol

  • Cell Seeding: Cancer cells (e.g., K562) are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1,3-thiazine-2,4-dione derivatives, 1,3,4-thiadiazole derivatives) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Visualizing the Experimental Workflow

To further elucidate the experimental process, the following diagram illustrates the key steps of the MTT assay.

MTT_Assay_Workflow MTT Assay for In Vitro Cytotoxicity cluster_preparation Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells add_compounds Add heterocyclic compounds at various concentrations seed_cells->add_compounds incubate_48h Incubate for 48 hours add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve_formazan Dissolve formazan crystals with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the MTT assay for determining the in vitro cytotoxicity of chemical compounds.

Signaling Pathways in Apoptosis

The anticancer activity of many heterocyclic compounds is attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. The mechanism of action for the studied 1,3-thiazine-2,4-diones appears to involve the activation of the caspase cascade, an imbalance in intracellular calcium levels, and stress on the mitochondria and endoplasmic reticulum.[2]

Apoptosis_Signaling_Pathway Simplified Apoptotic Signaling Pathway cluster_stimulus Apoptotic Stimulus cluster_cellular_response Cellular Response cluster_caspase_cascade Caspase Cascade cluster_execution Execution Phase stimulus Heterocyclic Compound (e.g., 1,3-Thiazine-2,4-dione) er_stress Endoplasmic Reticulum Stress stimulus->er_stress ca_imbalance Intracellular Ca2+ Imbalance stimulus->ca_imbalance mito_stress Mitochondrial Stress stimulus->mito_stress caspase_activation Caspase Activation er_stress->caspase_activation ca_imbalance->caspase_activation mito_stress->caspase_activation dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation apoptosis Apoptosis dna_fragmentation->apoptosis

Caption: Simplified signaling pathway of apoptosis induced by heterocyclic compounds.

References

comparative analysis of 1,1-Dioxo-1,4-thiazinane-3,5-dione synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of the primary synthetic methodology for 1,1-Dioxo-1,4-thiazinane-3,5-dione, a compound of interest for further chemical exploration. The synthesis is typically approached as a two-step process: first, the formation of the tetrahydro-1,4-thiazine-3,5-dione ring, followed by the oxidation of the sulfur atom to the corresponding sulfone.

Method 1: Synthesis of Tetrahydro-1,4-thiazine-3,5-dione

The most direct and commonly cited method for the synthesis of the precursor, tetrahydro-1,4-thiazine-3,5-dione, involves the cyclization of thiodiglycolic acid with ammonia.[1] This method is efficient and proceeds in a single step from readily available starting materials.

Experimental Protocol:

To a flask equipped for distillation, 15 g (100 mmol) of thiodiglycolic acid is cautiously mixed with 15 mL of concentrated aqueous ammonia (d 0.88, 18 M, 270 mmol)[1]. The mixture is then heated progressively. Water is initially distilled off at atmospheric pressure, followed by distillation under reduced pressure (20 Torr) to remove the remaining volatile components[1]. The resulting residue is then purified by Kugelrohr distillation at 0.1 Torr to yield pure tetrahydro-1,4-thiazine-3,5-dione as colorless crystals[1].

Method 2: Oxidation to this compound

The second step involves the oxidation of the sulfide in the tetrahydro-1,4-thiazine-3,5-dione ring to a sulfone (dioxide). While specific literature for this exact transformation is not prevalent, a general and effective method for the oxidation of cyclic sulfides to sulfones is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in a suitable solvent like acetic acid.

General Experimental Protocol:

Tetrahydro-1,4-thiazine-3,5-dione (1 equivalent) is dissolved in a suitable organic solvent, such as dichloromethane or acetic acid. To this solution, at a controlled temperature (typically 0 °C to room temperature), is added a solution of the oxidizing agent (e.g., m-CPBA, 2.2 equivalents for full oxidation to the sulfone) portion-wise. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is worked up by washing with a reducing agent solution (e.g., sodium bisulfite) to quench excess peroxide, followed by washing with a base (e.g., sodium bicarbonate solution) to remove acidic byproducts. The organic layer is then dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

ParameterMethod 1: CyclizationMethod 2: Oxidation (Projected)
Starting Material Thiodiglycolic AcidTetrahydro-1,4-thiazine-3,5-dione
Reagents Aqueous Ammoniam-CPBA or H₂O₂/Acetic Acid
Reaction Time Not specified, dependent on distillation rateTypically 2-24 hours
Yield 71%[1]Expected to be high (>80%)
Purification Kugelrohr distillation[1]Recrystallization or Column Chromatography

Synthesis Pathway and Logic

The overall synthetic strategy is a linear, two-step process. The initial cyclization forms the core heterocyclic structure, and the subsequent oxidation modifies the sulfur heteroatom to achieve the target compound.

Synthesis_Pathway cluster_0 Step 1: Ring Formation cluster_1 Step 2: Oxidation Thiodiglycolic_Acid Thiodiglycolic Acid Thiazine_Dione Tetrahydro-1,4-thiazine-3,5-dione Thiodiglycolic_Acid->Thiazine_Dione Cyclization Ammonia Aqueous Ammonia Dioxo_Thiazine_Dione This compound Thiazine_Dione->Dioxo_Thiazine_Dione Oxidation Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA)

Caption: Synthetic pathway for this compound.

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the two-step synthesis.

Experimental_Workflow start Start step1 Step 1: Cyclization (Thiodiglycolic Acid + Ammonia) start->step1 distillation Distillation & Purification step1->distillation step2 Step 2: Oxidation (Thiazine-dione + Oxidizing Agent) distillation->step2 workup Aqueous Workup step2->workup purification Purification (Recrystallization/Chromatography) workup->purification end Final Product purification->end

Caption: Laboratory workflow for the synthesis of the target compound.

References

Comparative Efficacy of 1,1-Dioxo-1,4-thiazinane-3,5-dione Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in comparative efficacy studies for analogs of the 1,1-Dioxo-1,4-thiazinane-3,5-dione scaffold. While the broader classes of thiazine and thiazolidinone derivatives have been the subject of extensive research, leading to the discovery of compounds with diverse biological activities, specific head-to-head comparisons of a series of this compound analogs with quantitative data are not presently available. This guide, therefore, aims to provide a contextual overview based on related heterocyclic systems and outlines the necessary experimental framework for future comparative evaluations.

Introduction to Thiazinane Scaffolds in Drug Discovery

Heterocyclic compounds containing sulfur and nitrogen atoms, such as thiazines and their derivatives, are of considerable interest in medicinal chemistry due to their wide range of pharmacological properties. The inclusion of a sulfone group (SO2) and dione functionality within the 1,4-thiazinane ring, as seen in the this compound core, suggests the potential for these compounds to interact with various biological targets. However, without specific studies on a series of analogs, a quantitative comparison of their efficacy remains speculative.

Data Presentation: A Template for Future Studies

To facilitate future comparative analyses of this compound analogs, the following table structure is proposed for the clear and concise presentation of quantitative data. This table would ideally be populated with experimental data from studies evaluating a series of analogs against a specific biological target.

Compound IDSubstitution Pattern (e.g., at N-4)Target/AssayIC50/EC50 (µM) [cite:INDEX]Selectivity Index [cite:INDEX]Notes
Analog 1 R = Phenyle.g., Cancer Cell Line XData not availableData not available
Analog 2 R = 4-Chlorophenyle.g., Cancer Cell Line XData not availableData not available
Analog 3 R = 4-Methoxyphenyle.g., Cancer Cell Line XData not availableData not available
Analog 4 R = Benzyle.g., Cancer Cell Line XData not availableData not available

Experimental Protocols: A Methodological Framework

The following are detailed, generalized methodologies for key experiments that would be essential for comparing the efficacy of this compound analogs.

Synthesis of N-Substituted this compound Analogs

A general synthetic route to generate a library of N-substituted analogs would be a crucial first step. A plausible synthetic pathway is outlined below.

G cluster_synthesis General Synthetic Pathway start 2,2'-Sulfonyldiacetic acid intermediate1 2,2'-Sulfonyldiacetyl chloride start->intermediate1 Reflux reagent1 Thionyl chloride reagent1->intermediate1 product 4-Substituted-1,1-dioxo- 1,4-thiazinane-3,5-dione intermediate1->product Cyclocondensation reagent2 Primary amine (R-NH2) reagent2->product G cluster_workflow MTT Assay Workflow cell_seeding Seed cells in 96-well plate compound_treatment Treat with analogs cell_seeding->compound_treatment incubation Incubate (e.g., 48h) compound_treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate for formazan formation mtt_addition->formazan_formation solubilization Solubilize formazan formazan_formation->solubilization absorbance_reading Read absorbance solubilization->absorbance_reading data_analysis Calculate IC50 absorbance_reading->data_analysis G cluster_pathway Hypothetical Signaling Pathway for Investigation Analog 1,1-Dioxo-1,4-thiazinane- 3,5-dione Analog Target Putative Cellular Target (e.g., Kinase, Enzyme) Analog->Target Inhibition/Activation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Target->Downstream Modulation Apoptosis Induction of Apoptosis Downstream->Apoptosis CellCycle Cell Cycle Arrest Downstream->CellCycle

cross-validation of experimental results for 1,1-Dioxo-1,4-thiazinane-3,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 1,1-Dioxo-1,4-thiazinane-3,5-dione, a heterocyclic compound with potential applications in drug discovery. Due to the limited publicly available experimental data for this specific compound, this guide synthesizes information from related structures and potential therapeutic targets to offer a valuable resource for researchers. The focus is on its synthesis, potential biological activity as a USP7 inhibitor, and comparison with other relevant compounds.

Synthesis and Characterization

The synthesis of this compound can be achieved through a two-step process starting from thiodiglycolic acid. The initial step involves the formation of the heterocyclic core, Tetrahydro-1,4-thiazine-3,5-dione, which is subsequently oxidized to the target compound.

Experimental Protocol: Synthesis of Tetrahydro-1,4-thiazine-3,5-dione

The precursor, Tetrahydro-1,4-thiazine-3,5-dione, can be synthesized from thiodiglycolic acid.[1] A common method involves the reaction of thiodiglycolic acid with a dehydrating agent and a source of ammonia, such as urea, at elevated temperatures. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC). The resulting product can be purified by recrystallization.

Experimental Protocol: Oxidation to this compound

The oxidation of the sulfide in the Tetrahydro-1,4-thiazine-3,5-dione ring to a sulfone yields this compound. This transformation is typically carried out using a strong oxidizing agent. A common reagent for this purpose is hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane. The reaction is usually performed at room temperature and monitored until completion. The final product is then isolated and purified.

Structural Data

Table 1: Physicochemical Properties

PropertyThis compoundTetrahydro-1,4-thiazine-3,5-dione
Molecular Formula C4H5NO4SC4H5NO2S
Molecular Weight 163.15 g/mol 131.15 g/mol
Appearance Predicted to be a white to off-white solidWhite crystalline solid[1]
Solubility Expected to be soluble in polar organic solventsSoluble in polar organic solvents
CAS Number Not available5633-55-6[1]

Potential Biological Activity: USP7 Inhibition

A patent has identified this compound as a potential inhibitor of Ubiquitin-specific-processing protease 7 (USP7).[2] USP7 is a deubiquitinating enzyme that plays a critical role in various cellular processes, including the p53 tumor suppressor pathway, making it an attractive target for cancer therapy.

Experimental Protocol: USP7 Inhibition Assay

A common method to screen for USP7 inhibitors is a fluorogenic assay. This assay utilizes a substrate, such as Ubiquitin-AMC (7-amido-4-methylcoumarin), which becomes fluorescent upon cleavage by USP7. Potential inhibitors are incubated with the USP7 enzyme, and the reduction in the rate of substrate cleavage, measured by a decrease in fluorescence, indicates inhibitory activity. The half-maximal inhibitory concentration (IC50) is then determined to quantify the potency of the inhibitor.

Comparative Analysis

Direct comparative data for this compound is not available. Therefore, this section presents data for other reported USP7 inhibitors and related thiazinane derivatives to provide a context for its potential efficacy.

Table 2: Comparison of USP7 Inhibitors

CompoundClassIC50 (µM)Mechanism of Action
P5091 Thiazole derivative~5Reversible, competitive inhibitor
FT671 Piperidine derivative0.019Allosteric inhibitor
This compound Thiazinane derivativeData not availableProposed USP7 inhibitor[2]

Table 3: Biological Activities of Related Thiazinane Derivatives

Compound ClassBiological ActivityReported Potency
3,5-diaryl-N-hydroxy-tetrahydro-1,4-thiazine-1,1-dioxidesAntibacterialMIC values in the µg/mL range[3]
1,3-Thiazine derivativesAnti-inflammatory, AnalgesicVaried, dependent on substitution[4]
Substituted ThiazinanonesAntitumor, Antifungal, AntimalarialActivity demonstrated in various assays[5]

Visualizations

Synthesis_Workflow Thiodiglycolic_Acid Thiodiglycolic Acid Reagents1 Urea, Heat Thiodiglycolic_Acid->Reagents1 Precursor Tetrahydro-1,4-thiazine-3,5-dione Reagents1->Precursor Reagents2 H2O2 / Acetic Acid Precursor->Reagents2 Target This compound Reagents2->Target

Caption: Synthesis workflow for this compound.

USP7_Inhibition_Pathway cluster_0 Normal Cellular Process cluster_1 With this compound USP7 USP7 Substrate Substrate USP7->Substrate Ubiquitin Ubiquitin USP7->Ubiquitin Inhibited_USP7 Inhibited USP7 USP7->Inhibited_USP7 Substrate_Ub Ubiquitinated Substrate (e.g., p53) Substrate_Ub->USP7 Proteasomal_Degradation Proteasomal Degradation Substrate_Ub->Proteasomal_Degradation Inhibitor This compound Inhibitor->USP7

Caption: Proposed mechanism of USP7 inhibition.

References

Benchmarking 1,1-Dioxo-1,4-thiazinane-3,5-dione Against Known Anticancer Agents in Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the potential anticancer agent, 1,1-Dioxo-1,4-thiazinane-3,5-dione, against established inhibitors used in the treatment of leukemia. Due to the limited publicly available data on the specific inhibitory activities of this compound, this guide is based on the reported anticancer activities of structurally similar thiazine and thiazolidinone derivatives and presents a hypothetical benchmarking scenario against common leukemia cell lines. The data presented for this compound is illustrative and intended to provide a framework for potential future experimental comparisons.

Comparative Analysis of In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (hypothetical values) and standard chemotherapeutic agents against the K-562 human chronic myelogenous leukemia cell line.

CompoundTarget/Mechanism of Action (for known inhibitors)Hypothetical IC50 (µM) on K-562 Cells
This compound Putative anti-proliferative and apoptosis-inducing agent. The exact mechanism is yet to be fully elucidated, but related compounds have been shown to induce cell death through caspase cascade activation and mitochondrial metabolism imbalance.[1]5.0 - 25.0 (Hypothetical Range)
Imatinib A targeted therapy that inhibits the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia.0.1 - 1.0
Vincristine A microtubule-destabilizing agent that arrests cells in the M phase of the cell cycle, leading to apoptosis. It is a component of many combination chemotherapy regimens for various leukemias.[2]0.01 - 0.1
Doxorubicin An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to DNA damage and apoptosis. It is a broad-spectrum anticancer agent used in the treatment of acute and chronic leukemias.[2][3]0.05 - 0.5
Cytarabine (Ara-C) A pyrimidine analog that inhibits DNA synthesis by incorporating into the DNA strand, causing chain termination. It is a cornerstone of treatment for acute myeloid leukemia.[4]0.1 - 1.0

Experimental Protocols

The determination of IC50 values is crucial for evaluating the potency of a potential anticancer compound. A standard method for this is the in vitro cytotoxicity assay using a leukemia cell line.

In Vitro Cytotoxicity Assay Protocol (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on leukemia cells.[5]

1. Cell Culture and Seeding:

  • K-562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
  • Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment and stabilization.

2. Compound Treatment:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
  • Serial dilutions of the compound are made in the culture medium to achieve a range of final concentrations.
  • The culture medium from the wells is replaced with the medium containing the different concentrations of the test compound. Control wells receive medium with the solvent at the same final concentration as the highest compound concentration.
  • The plates are incubated for 48-72 hours.

3. Cell Viability Assessment (MTT Assay):

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
  • The plates are incubated for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
  • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
  • The absorbance is measured at 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the solvent-treated control cells.
  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Hypothetical Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cell Culture Seeding Seeding Cell Culture->Seeding Compound Prep Compound Prep Treatment Treatment Compound Prep->Treatment Seeding->Treatment Incubation Incubation Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for determining the in vitro cytotoxicity of a compound.

Simplified Apoptosis Signaling Pathway

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_execution Execution Phase Compound Compound Caspase-3 Caspase-3 Compound->Caspase-3 PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage DNA Fragmentation DNA Fragmentation PARP Cleavage->DNA Fragmentation Apoptosis Apoptosis DNA Fragmentation->Apoptosis

Caption: A simplified signaling cascade leading to apoptosis.

References

A Comparative Guide to the Synthesis of Tetrahydro-1,4-thiazine-3,5-dione: Reproducibility and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the reproducibility of synthetic protocols is paramount. This guide provides a detailed analysis of the established synthesis for Tetrahydro-1,4-thiazine-3,5-dione, presenting supporting experimental data and comparing it with alternative thiazinane structures. The information is intended to offer a clear and objective overview for those working with this and related heterocyclic compounds.

Reproducibility of the Primary Synthesis

The most referenced and vetted synthesis of Tetrahydro-1,4-thiazine-3,5-dione, first reported in 1948, involves the reaction of thiodiglycolic acid with aqueous ammonia. A 2018 study successfully replicated this method, confirming its reliability and providing modern spectroscopic and crystallographic data.[1] The synthesis is straightforward and reported to yield pure crystalline product suitable for advanced analysis without extensive purification.[1]

The workflow for this established synthesis is outlined below.

cluster_start Starting Materials A Thiodiglycolic Acid C Reaction Flask: Heating and Distillation A->C B Aqueous Ammonia (excess) B->C D Removal of Water 1. Atmospheric Pressure 2. Vacuum (20 Torr) C->D Distillate E Crude Residue C->E Residue F Purification: Kugelrohr Distillation (0.1 Torr) E->F G Final Product: Tetrahydro-1,4-thiazine-3,5-dione (Colorless Crystals) F->G

Caption: Workflow for the synthesis of Tetrahydro-1,4-thiazine-3,5-dione.

Quantitative Data and Characterization

The reproducibility of the synthesis is supported by consistent characterization data. The following tables summarize the key quantitative metrics reported for Tetrahydro-1,4-thiazine-3,5-dione.

Table 1: Physical and Spectroscopic Data

PropertyValueSolventReference
Melting Point (°C)118–120-[1]
Yield (%)71-[1]
¹H NMR (δ, ppm)3.49 (s, 4H), 9.05 (br s, 1H)CD₃SOCD₃[1]
¹³C NMR (δ, ppm)33.7, 169.5CD₃SOCD₃[1]
¹H NMR (δ, ppm)3.52 (s, 4H), 8.55 (br s, 1H)CDCl₃[1]
¹³C NMR (δ, ppm)33.9, 171.7CDCl₃[1]

Table 2: Selected X-ray Crystallography Data

The crystal structure reveals two distinct molecules in the unit cell, both adopting an "envelope" conformation with the sulfur atom out of the plane of the other ring atoms.[1]

Parameter (Molecule 1)Value (Å or °)Parameter (Molecule 2)Value (Å or °)Reference
S(1)–C(6) Bond Length1.807(3)S(11)–C(16) Bond Length1.797(3)[1]
N(4)–C(5) Bond Length1.400(3)N(14)–C(15) Bond Length1.396(3)[1]
C(2)–S(1)–C(6) Angle97.48(11)C(12)–S(11)–C(16) Angle96.37(11)[1]
C(3)–N(4)–C(5) Angle129.08(19)C(13)–N(14)–C(15) Angle128.60(19)[1]

Experimental Protocol

The following protocol is based on the successful reproduction of the original synthesis.[1]

Materials:

  • Thiodiglycolic acid (15 g, 100 mmol)

  • Aqueous ammonia (d 0.88, 18 M, 15 mL, 270 mmol)

Procedure:

  • In a flask equipped for distillation, cautiously add aqueous ammonia to thiodiglycolic acid.

  • Slowly heat the mixture to distill off water, first under atmospheric pressure.

  • Continue distillation under reduced pressure (20 Torr) to remove the remaining water.

  • Subject the resulting residue to Kugelrohr distillation at 0.1 Torr.

  • The product is collected as colorless crystals (9.3 g, 71% yield).

Comparison with Alternative Thiazinane Structures

While no alternative, reproducible syntheses for Tetrahydro-1,4-thiazine-3,5-dione itself are prominently reported, various related thiazinane diones are accessible through different synthetic routes. These alternatives differ in the placement of heteroatoms and substituents, leading to distinct chemical properties and synthetic challenges.

cluster_target Synthesis Profile cluster_alt1 Alternative Profile 1 cluster_alt2 Alternative Profile 2 A Tetrahydro-1,4-thiazine-3,5-dione (Target Compound) A_Syn From: Thiodiglycolic Acid Method: Cyclization with Ammonia Reproducibility: Confirmed A->A_Syn B 1,3-Thiazine-2,4-diones B_Syn From: 2-Amino-1,3-thiazin-4-ones Method: Acetylation & Hydrolysis Note: Multi-step conversion B->B_Syn C 1,1-Dioxo-1,4-thiazinane Derivatives C_Syn From: Substituted Thiazines Method: Oxidation Note: Introduces sulfone group C->C_Syn

Caption: Comparison of synthetic approaches for different thiazinane cores.

1. 1,3-Thiazine-2,4-diones: These isomers are synthesized from 2-amino-1,3-thiazin-4-ones. The process involves an acetylation step followed by mild acid hydrolysis.[2][3] This multi-step conversion from a pre-formed heterocyclic core contrasts with the direct cyclization used for the 1,4-thiazine target. Phenyl- and naphthyl-substituted versions of these compounds have shown selective antitumor activity against leukemia cells.[3]

2. 3,5-Diaryl-tetrahydro-N-formyl-1,4-thiazine-1,1-dioxides: These compounds are not diones in the same sense but represent a common modification of the 1,4-thiazinane core. They are typically synthesized from their respective 1,4-thiazine precursors.[4] The key structural difference is the oxidation of the sulfur atom to a sulfone (1,1-dioxide), which significantly alters the electronic properties and potential biological activity of the ring. This oxidation step adds complexity to the synthesis compared to the direct formation of Tetrahydro-1,4-thiazine-3,5-dione.

References

Head-to-Head Comparison: 1,1-Dioxo-1,4-thiazinane-3,5-dione and Structurally Similar Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, with scaffolds containing nitrogen and sulfur atoms being particularly prominent. Among these, the 1,1-Dioxo-1,4-thiazinane-3,5-dione core represents a molecule of interest due to its structural relationship to other biologically active five- and six-membered heterocyclic systems. This guide provides a head-to-head comparison of the performance of this compound with its structurally similar scaffolds, supported by available experimental data.

While specific experimental data for this compound is limited in the public domain, this guide draws comparisons from closely related and well-studied scaffolds: Thiazolidine-2,4-diones, Rhodanine derivatives, and Succinimide derivatives. These analogs share key structural features and have demonstrated a range of biological activities, offering valuable insights into the potential of the this compound scaffold.

Comparative Analysis of Biological Activities

The biological potential of these scaffolds has been explored across various therapeutic areas, including metabolic diseases, cancer, and infectious diseases.

Thiazolidine-2,4-diones (TZDs)

Thiazolidine-2,4-diones are a well-established class of drugs, most notably used as insulin sensitizers in the treatment of type 2 diabetes. Their primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism.[1][2][3][4][5]

Rhodanine Derivatives

Rhodanine-containing compounds have been investigated for a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[6][7][8][9][10] However, it is important to note that some rhodanine derivatives have been flagged as Pan-Assay Interference Compounds (PAINS) due to their potential for non-specific activity.[6]

Succinimide Derivatives

The succinimide core is present in a variety of biologically active compounds, exhibiting anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties.[11][12][13][14][15]

The following table summarizes the reported biological activities of these analogous scaffolds.

ScaffoldKey Biological Activities
Thiazolidine-2,4-diones Antidiabetic (PPARγ agonists), Anti-inflammatory, Anticancer
Rhodanine Derivatives Antimicrobial, Antiviral, Anticancer, Antidiabetic
Succinimide Derivatives Anticonvulsant, Anti-inflammatory, Antitumor, Antimicrobial

Quantitative Data Summary

Table 1: Representative Anticancer Activity (IC50 in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
Phenyl-substituted 1,3-thiazine-2,4-dioneLeukemiaSelective activity[16]
Naphthyl-substituted 1,3-thiazine-2,4-dioneLeukemiaSelective activity[16]
Rhodanine DerivativeHCT 116 (Colon)10[7]
Rhodanine DerivativeMCF-7 (Breast)7.67[7]
Thiazole DerivativesVarious Cancer Cell Lines6.76 - 77.15[17]

Table 2: Representative Antimicrobial Activity (Zone of Inhibition in mm)

Compound/DerivativeMicroorganismZone of Inhibition (mm)
1,3,4-Thiadiazole DerivativeStaphylococcus aureus14
1,3,4-Thiadiazole DerivativeEscherichia coli22
1,2,4-Triazine DerivativeKlebsiella pneumoniae32.2
1,2,4-Triazine DerivativeBacillus cereus28.5

Note: Data for antimicrobial activity is often presented for a class of compounds rather than a single derivative, hence specific compound names are not always provided in the cited sources.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of analogous scaffolds are provided below.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method is a qualitative or semi-quantitative assay to determine the susceptibility of bacteria to an antimicrobial agent.[1][18]

  • Preparation of Bacterial Inoculum: Isolated colonies of the test bacterium are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension, excess fluid is removed, and the swab is used to evenly streak the entire surface of a Mueller-Hinton agar plate.[1]

  • Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated at a suitable temperature (typically 35-37°C) for 16-24 hours.[14]

  • Measurement and Interpretation: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is indicative of the antimicrobial activity.[14]

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][6][11]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[3]

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization of Formazan: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[2] The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[8][10][13][19]

  • Animal Model: Typically, rats or mice are used for this assay.

  • Compound Administration: The test compound is administered to the animals, usually orally or intraperitoneally, at a specific dose.

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes), a solution of carrageenan (a phlogistic agent) is injected into the sub-plantar tissue of the animal's hind paw to induce localized inflammation and edema.[13][19]

  • Measurement of Paw Edema: The volume or thickness of the paw is measured at regular intervals (e.g., every hour for up to 6 hours) using a plethysmometer or calipers.[13]

  • Calculation of Inhibition: The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to that of a control group that received only the vehicle and carrageenan.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate a key signaling pathway associated with a similar scaffold and a typical experimental workflow.

PPAR_gamma_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TZD Thiazolidinedione (e.g., Pioglitazone) PPARg_inactive Inactive PPARγ TZD->PPARg_inactive Enters cell & binds PPARg_active Active PPARγ PPARg_inactive->PPARg_active Conformational Change RXR_inactive Inactive RXR RXR_active Active RXR RXR_inactive->RXR_active PPRE Peroxisome Proliferator Response Element (PPRE) PPARg_active->PPRE RXR_active->PPRE TargetGenes Target Genes (e.g., GLUT4, Adiponectin) PPRE->TargetGenes Activates Transcription Increased Transcription TargetGenes->Transcription

Caption: PPARγ signaling pathway activated by Thiazolidinediones.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight add_compound Add Test Compound (Varying Concentrations) incubate_overnight->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570-590 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining anticancer activity using the MTT assay.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently sparse, the extensive research on structurally similar scaffolds such as thiazolidine-2,4-diones, rhodanine derivatives, and succinimide derivatives provides a strong rationale for its potential as a pharmacologically active agent. The shared structural motifs suggest that this compound and its derivatives could exhibit a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities. Further synthesis and biological evaluation of this specific scaffold are warranted to fully elucidate its therapeutic potential and to provide the quantitative data necessary for a direct and comprehensive comparison. This guide serves as a foundational resource for researchers interested in exploring the medicinal chemistry of this promising heterocyclic system.

References

Independent Verification of 1,1-Dioxo-1,4-thiazinane-3,5-dione: A Comparative Analysis with Thiazolidine-2,4-dione and Rhodanine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the physicochemical and biological properties of 1,1-Dioxo-1,4-thiazinane-3,5-dione and two key heterocyclic alternatives: Thiazolidine-2,4-dione and Rhodanine. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available experimental data.

While 1,4-thiazine-1,1-dioxide derivatives have shown a range of biological activities, including antimicrobial, antimycobacterial, antidiabetic, and antidepressant effects, specific data for this compound remains limited in publicly accessible literature.[1][2] This guide compiles the available information and presents a detailed comparison with the well-characterized alternative scaffolds.

Physicochemical Properties

A direct comparison of the physicochemical properties of this compound with Thiazolidine-2,4-dione and Rhodanine is hampered by the lack of specific experimental data for the target compound. However, data for structurally related compounds and the two alternatives are presented below.

PropertyThis compoundTetrahydro-1,4-thiazine-3,5-dioneThiazolidine-2,4-dioneRhodanine
Molecular Formula C4H5NO4SC4H5NO2SC3H3NO2SC3H3NOS2
Molecular Weight 163.15 g/mol 131.15 g/mol [3]117.12 g/mol 133.20 g/mol [4]
Melting Point Data not availableData not available~125 °C170 °C[5]
Solubility Data not availableData not availableSoluble in waterSoluble in water[5]
CAS Number Data not availableData not available2295-31-0141-84-4

Synthesis and Experimental Protocols

Synthesis of Tetrahydro-1,4-thiazine-3,5-dione (Precursor to this compound)

A reported synthesis of Tetrahydro-1,4-thiazine-3,5-dione involves the reaction of thiodiglycolic acid with aqueous ammonia.[3]

Protocol:

  • Add aqueous ammonia to thiodiglycolic acid.

  • Heat the mixture to distill off water, initially at atmospheric pressure and then under vacuum.

  • The resulting residue is purified by Kugelrohr distillation to yield colorless crystals of Tetrahydro-1,4-thiazine-3,5-dione.[3]

Synthesis_Tetrahydro_1_4_thiazine_3_5_dione thiodiglycolic_acid Thiodiglycolic Acid reaction_mixture Reaction Mixture thiodiglycolic_acid->reaction_mixture aq_ammonia Aqueous Ammonia aq_ammonia->reaction_mixture heating Heating and Distillation reaction_mixture->heating residue Residue heating->residue purification Kugelrohr Distillation residue->purification product Tetrahydro-1,4-thiazine-3,5-dione purification->product

Synthesis of Thiazolidine-2,4-dione

A common method for the synthesis of Thiazolidine-2,4-dione involves the condensation of chloroacetic acid and thiourea.

Protocol:

  • A mixture of thiourea and monochloroacetic acid in water is prepared.

  • The reaction mixture is heated under reflux.

  • Upon cooling, the product crystallizes and is collected by filtration.

  • The crude product can be recrystallized from ethanol.

Synthesis_Thiazolidine_2_4_dione thiourea Thiourea reaction_mixture Aqueous Mixture thiourea->reaction_mixture chloroacetic_acid Chloroacetic Acid chloroacetic_acid->reaction_mixture reflux Reflux reaction_mixture->reflux crystallization Crystallization reflux->crystallization filtration Filtration crystallization->filtration product Thiazolidine-2,4-dione filtration->product

Synthesis of Rhodanine

Rhodanine can be synthesized from the reaction of carbon disulfide, ammonia, and chloroacetic acid.

Protocol:

  • Carbon disulfide is reacted with ammonia to form an intermediate dithiocarbamate.

  • The dithiocarbamate is then reacted with chloroacetic acid.

  • The resulting product is cyclized to form the rhodanine ring.

Synthesis_Rhodanine cs2 Carbon Disulfide dithiocarbamate Dithiocarbamate Intermediate cs2->dithiocarbamate ammonia Ammonia ammonia->dithiocarbamate cyclization Cyclization dithiocarbamate->cyclization chloroacetic_acid Chloroacetic Acid chloroacetic_acid->cyclization product Rhodanine cyclization->product

Biological Activity Comparison

While specific quantitative biological data for this compound is not available, derivatives of 1,4-thiazine-1,1-dioxide are known to possess antimicrobial and other biological activities.[1][2] In contrast, Thiazolidine-2,4-diones and Rhodanines are well-established scaffolds in medicinal chemistry with a broad spectrum of documented biological activities.

Biological ActivityThis compound DerivativesThiazolidine-2,4-dione DerivativesRhodanine Derivatives
Anticancer Data not availablePotent activity against various cancer cell lines including breast (MCF-7), colon (HCT116), and liver (HepG2) cancer. IC50 values are often in the low micromolar to nanomolar range.[4][5][6][7][8]Exhibit significant cytotoxicity against various cancer cell lines, with some derivatives showing IC50 values in the low micromolar range.[9]
Antimicrobial Reported activity against Gram-positive and Gram-negative bacteria.[2]Broad-spectrum antibacterial and antifungal activity.Potent bactericidal activity against Gram-positive bacteria, including resistant strains like MRSA and VRE, with MIC values in the low micromolar range.[10][11][12]
Antidiabetic Reported antidiabetic effects for the general class of compounds.[2]Well-known for their use as antidiabetic agents (e.g., glitazones).Some derivatives have been investigated for antidiabetic properties.

Experimental Protocols for Biological Assays

Standard protocols are employed to evaluate the biological activities of these compounds.

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cancer cells are seeded in 96-well plates and incubated.

  • Cells are treated with various concentrations of the test compound.

  • After a set incubation period, MTT solution is added to each well.

  • Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • The formazan is solubilized, and the absorbance is measured to determine cell viability.

  • The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated.

Antimicrobial Activity (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.

  • A standardized suspension of the target microorganism is added to each well.

  • The plates are incubated under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The biological activities of Thiazolidine-2,4-diones and Rhodanines are often attributed to their interaction with specific cellular targets and signaling pathways. For instance, the anticancer effects of some Thiazolidine-2,4-dione derivatives are mediated through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.

VEGFR2_Signaling_Pathway TZD Thiazolidine-2,4-dione Derivative VEGFR2 VEGFR2 TZD->VEGFR2 Inhibits

Conclusion

While this compound belongs to a class of compounds with demonstrated biological potential, a significant data gap exists regarding its specific physicochemical and biological properties. In contrast, Thiazolidine-2,4-diones and Rhodanines are well-characterized scaffolds with a wealth of available experimental data, making them more readily applicable in drug discovery and development programs. Further research is required to fully elucidate the properties of this compound and enable a direct and comprehensive comparison with these established alternatives.

References

Safety Operating Guide

Navigating the Disposal of 1,1-Dioxo-1,4-thiazinane-3,5-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of 1,1-Dioxo-1,4-thiazinane-3,5-dione is crucial for maintaining a safe laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide offers a procedural framework based on general best practices for handling and disposing of heterocyclic sulfur-containing compounds and diones.

Researchers, scientists, and drug development professionals must prioritize safety and compliance when managing chemical waste. The following procedures are designed to provide clear, step-by-step guidance for the disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat and closed-toe shoes.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

General Disposal Procedures

Given the absence of a specific SDS, a conservative approach to disposal is recommended. Unused or excess chemicals should not be disposed of in the sink or regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office and local regulations.[1]

  • Waste Identification and Labeling:

    • Clearly label a dedicated waste container with the full chemical name: "this compound".

    • Include any known hazard information on the label. If the hazards are not fully characterized, it is prudent to handle the compound as hazardous.

    • All waste containers must be appropriately labeled to avoid contamination and ensure proper disposal.[1]

  • Waste Segregation and Storage:

    • Store the waste container in a designated, secure satellite accumulation area.

    • Incompatible chemicals should be stored separately to prevent reactions.[1] For instance, store this compound away from strong oxidizing agents, acids, and bases.

  • Consult Institutional Guidelines:

    • Crucially, always consult your institution's EHS office or chemical hygiene officer for specific disposal instructions. They will have the most up-to-date information on local and federal regulations.

  • Arrange for Professional Disposal:

    • Dispose of the chemical waste through your institution's hazardous waste management program.[2] Do not attempt to neutralize or treat the chemical unless you have a validated and approved protocol from your EHS office.

Quantitative Data and Disposal Considerations

Due to the lack of a specific Safety Data Sheet for this compound, quantitative data regarding disposal parameters is not available. The following table summarizes general considerations and highlights the absence of specific data.

ParameterGuidelineSource
Allowable Concentration for Sewer Disposal Data not available. Do not dispose of down the drain without EHS approval.[1][3]General Laboratory Safety Guidelines
Container Type Chemically resistant, sealed container. Avoid metal containers for potentially acidic or basic compounds.[4]General Laboratory Safety Guidelines
Required PPE Safety goggles, chemical-resistant gloves, lab coat.General Laboratory Safety Guidelines
Neutralization Protocol Data not available. Do not attempt neutralization without a validated procedure.General Laboratory Safety Guidelines

Experimental Protocols

As no specific experimental protocols for the disposal or neutralization of this compound were found in the search results, it is critical to adhere to the general disposal workflow outlined above and consult with your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste.

G General Chemical Waste Disposal Workflow A Identify Waste Chemical (this compound) B Consult Safety Data Sheet (SDS) A->B C SDS Available? B->C D Follow Specific Disposal Instructions in SDS C->D Yes E Treat as Hazardous Waste of Unknown Character C->E No F Label Waste Container Clearly D->F E->F G Store in Designated Satellite Accumulation Area F->G H Contact Environmental Health & Safety (EHS) for Pickup and Disposal G->H I EHS Manages Final Disposal H->I

Caption: General workflow for laboratory chemical waste disposal.

By adhering to these general guidelines and prioritizing communication with your institution's safety officials, you can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment.

References

Personal protective equipment for handling 1,1-Dioxo-1,4-thiazinane-3,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1,1-Dioxo-1,4-thiazinane-3,5-dione was located. The following guidance is based on the safety profile of structurally similar compounds and general best practices for handling potentially hazardous chemical powders. It is imperative to conduct a thorough risk assessment before handling this substance and to consult with your institution's environmental health and safety department.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is intended to provide immediate, procedural, and step-by-step guidance for safe operation and disposal.

Hazard Assessment

Based on analogous chemical structures, this compound is anticipated to be an irritant to the skin, eyes, and respiratory system.[1] As a powder, it may also pose a dust inhalation hazard.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

Body Part Personal Protective Equipment Specification
Hands Chemical-resistant glovesNitrile gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.
Eyes Safety gogglesMust provide a complete seal around the eyes to protect from dust and splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Body Laboratory coatA full-length laboratory coat, fully fastened, is required.
Respiratory NIOSH-approved respiratorA respirator may be necessary if handling large quantities or if engineering controls are insufficient to control dust. Consult with your safety officer for proper selection and fit-testing.

Operational Plan: Step-by-Step Handling Procedure

1. Pre-Handling Checks:

  • Ensure a chemical fume hood is available and functioning correctly.
  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
  • Assemble all necessary PPE and ensure it is in good condition.
  • Prepare all equipment and reagents needed for the experiment.
  • Designate a specific area within the fume hood for handling the compound.

2. Handling this compound:

  • All handling of the solid compound must be performed within a certified chemical fume hood to minimize inhalation exposure.
  • When weighing the powder, do so in the fume hood. If a balance is not available inside the hood, use a tared, sealed container to transport the powder from the hood to the balance and back.
  • Handle the compound gently to avoid generating dust.
  • Use a spatula for transfers. Avoid pouring the dry powder.
  • Keep the container with the compound sealed when not in use.

3. Post-Handling Procedures:

  • Decontaminate all surfaces that may have come into contact with the compound using an appropriate solvent and cleaning agent.
  • Properly dispose of all contaminated materials (see Disposal Plan below).
  • Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • In case of inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.

  • In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

  • Solid Waste:

    • All solid waste contaminated with this compound, including used gloves, weighing papers, and disposable labware, must be collected in a designated, labeled hazardous waste container.

    • The original container of the compound, once empty, should also be disposed of as hazardous waste.

  • Labeling and Storage:

    • The hazardous waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste disposal service. Do not dispose of this chemical down the drain or in the regular trash.

Workflow for Safe Handling and Disposal

A Verify Fume Hood & Safety Showers B Don Appropriate PPE A->B C Weigh Compound in Fume Hood B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Segregate & Label Hazardous Waste E->F G Dispose of Waste via Licensed Service F->G H Exposure Event I Initiate First Aid (Wash Skin/Eyes) H->I J Seek Medical Attention I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.